molecular formula C13H16BNO4 B1271545 N-Boc-indole-2-boronic acid CAS No. 213318-44-6

N-Boc-indole-2-boronic acid

Cat. No.: B1271545
CAS No.: 213318-44-6
M. Wt: 261.08 g/mol
InChI Key: SVIBPSNFXYUOFT-UHFFFAOYSA-N
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Description

N-Boc-indole-2-boronic acid is a useful research compound. Its molecular formula is C13H16BNO4 and its molecular weight is 261.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)14(17)18/h4-8,17-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIBPSNFXYUOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378354
Record name N-Boc-indole-2-boronic acid
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Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213318-44-6
Record name N-Boc-indole-2-boronic acid
Source EPA DSSTox
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Record name 1-(tert-Butoxycarbonyl)indole-2-boronic Acid (contains varying amounts of Anhydride)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Boc-indole-2-boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of N-Boc-indole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of this compound, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting quantitative data, experimental protocols, and key reaction pathways in a clear and accessible format.

Core Chemical and Physical Properties

This compound, also known as (1-(tert-Butoxycarbonyl)-1H-indol-2-yl)boronic acid, is a key building block in medicinal chemistry and materials science.[1][2] Its utility is primarily derived from the presence of the boronic acid functional group, which allows for a variety of cross-coupling reactions.[3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₃H₁₆BNO₄[1][2]
Molecular Weight 261.08 g/mol [1][2]
CAS Number 213318-44-6[1][2]
Appearance Off-white to light yellow solid[1][4]
Melting Point 85-90 °C[4]
Solubility DMSO: 100 mg/mL (383.02 mM) (requires sonication)[1]
Purity ≥95% to 99.95% (typical commercial grades)[1][5]
Storage Temperature -20°C[1][5]

Stability and Handling

This compound and its derivatives are noted to be somewhat unstable, particularly at elevated temperatures.[6] During purification processes such as recrystallization, excessively high temperatures should be avoided to prevent decomposition and ensure product purity.[6] For long-term storage, it is recommended to keep the compound at -20°C in a sealed container, away from moisture.[1] In solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1]

Synthesis Protocol

A common method for the synthesis of this compound involves the lithiation of N-Boc-indole followed by reaction with a borate (B1201080) ester.[6][7]

Experimental Methodology
  • Reaction Setup : A mixture of 1-Boc-indole (0.201 mol) and triisopropyl borate (0.302 mol) in tetrahydrofuran (B95107) (500 mL) is cooled to 0°C under a nitrogen atmosphere.[6]

  • Lithiation : 2 M LDA (0.241 mol) is added dropwise to the stirred solution.[6]

  • Reaction Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]

  • Workup : Upon completion, the reaction is quenched by adjusting the pH to 7 with dilute HCl.[6] The mixture is then filtered.

  • Extraction : The aqueous phase is extracted three times with ethyl acetate (B1210297). The organic phases are combined.[6]

  • Drying and Concentration : The combined organic phase is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude product.[6]

  • Purification : The crude product is recrystallized from ethyl acetate to obtain off-white solid this compound.[6] The optimal recrystallization temperature is 60°C to minimize decomposition.[6]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1-Boc-indole + Triisopropyl borate in THF B Cool to 0°C under N2 A->B C Add LDA dropwise B->C D Monitor with TLC C->D E Quench with HCl (pH 7) D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Recrystallize from Ethyl Acetate (60°C) G->H I This compound (Final Product) H->I

Caption: Synthetic workflow for this compound.

Reactivity and Key Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[6][7] This reaction is a cornerstone in the synthesis of complex molecules, including pharmaceuticals and functional materials.[6][7] Other notable applications include copper-catalyzed trifluoromethylation and palladium-catalyzed benzylation.[3]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base.[7]

General Reaction Scheme:

This compound + Ar-X (Aryl halide) --(Pd catalyst, Base)--> 2-Aryl-N-Boc-indole

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving several key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)-X L_n pd0->pd2_halide Oxidative Addition (Ar-X) pd2_indole Ar-Pd(II)-Indole L_n pd2_halide->pd2_indole Transmetalation (Indole-B(OH)2, Base) pd2_indole->pd0 Reductive Elimination product Ar-Indole pd2_indole->product

References

An In-depth Technical Guide to N-Boc-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-indole-2-boronic acid (CAS No. 213318-44-6), a key building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, key applications with a focus on cross-coupling reactions, and essential safety and handling information.

Physicochemical and Structural Data

This compound is an off-white to light yellow solid, valued for its role as a versatile intermediate.[1] The tert-butoxycarbonyl (Boc) protecting group on the indole (B1671886) nitrogen enhances its stability and solubility in organic solvents, while the boronic acid moiety at the 2-position makes it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 213318-44-6[2]
Molecular Formula C₁₃H₁₆BNO₄[2]
Molecular Weight 261.08 g/mol
Appearance Off-white to light yellow solid[1]
Melting Point 84-94 °C
Boiling Point Decomposes before boilingN/A
Solubility DMSO: 100 mg/mL (with sonication)[1]
Storage Temperature -20°C[1]

Table 2: Structural Identifiers

IdentifierValueReference(s)
Canonical SMILES CC(C)(C)OC(=O)n1c(cc2ccccc12)B(O)O
InChI 1S/C13H16BNO4/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)14(17)18/h4-8,17-18H,1-3H3
InChI Key SVIBPSNFXYUOFT-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of this compound is typically achieved through a directed ortho-metalation strategy starting from N-Boc-indole. This approach offers high regioselectivity for the 2-position of the indole ring.

Experimental Protocol: Synthesis

This protocol is adapted from established lithiation and borylation procedures.[3][4]

Materials:

Procedure:

  • Under a nitrogen atmosphere, dissolve 1-Boc-indole (0.201 mol) in 500 mL of anhydrous tetrahydrofuran in a reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • While stirring, add triisopropyl borate (0.302 mol) to the solution.

  • Slowly add a 2 M solution of lithium diisopropylamide (LDA) (0.241 mol) dropwise, maintaining the temperature at 0°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adjusting the pH to ~7 with dilute HCl.

  • Perform suction filtration to separate any solids and retain the filtrate.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Combine all organic phases and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification BocIndole 1-Boc-Indole in THF Cooling Cool to 0°C BocIndole->Cooling Borate Add Triisopropyl Borate Cooling->Borate LDA Add LDA (2M) dropwise at 0°C Borate->LDA TLC Monitor via TLC LDA->TLC Quench Quench with dilute HCl (pH 7) TLC->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Dry Dry organic layers (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from Ethyl Acetate Concentrate->Recrystallize Final This compound Recrystallize->Final

Caption: Synthetic workflow for this compound.

Experimental Protocol: Purification

The primary method for purifying this compound is recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate. Note: The compound can decompose at elevated temperatures, so avoid excessive heating.[3] A temperature around 60°C is recommended.[3]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the off-white solid product by suction filtration.

  • Wash the crystals with a small amount of cold ethyl acetate or petroleum ether.

  • Dry the purified product under vacuum.

Ethyl acetate is considered the optimal solvent for recrystallization as it provides a good balance of yield and purity.[3]

Applications in Research and Drug Development

This compound is a valuable reagent, primarily used in the synthesis of complex organic molecules. Its applications stem from the versatile reactivity of the boronic acid functional group.

Suzuki-Miyaura Cross-Coupling

The most prominent application is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5] In this reaction, the boronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is fundamental in synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[5][6]

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ Complex1 R¹-Pd(II)L₂(X) Pd0->Complex1 Oxidative Addition Complex2 R¹-Pd(II)L₂(R²) Complex1->Complex2 Transmetalation Complex2->Pd0 Reductive Elimination R1R2 Coupled Product (R¹-R²) Complex2->R1R2 R1X Organic Halide (R¹-X) R1X->Complex1 BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Complex2 Base Base (e.g., K₃PO₄) Base->Complex2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • To a reaction flask, add this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture (typically 80-110°C) with stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product using column chromatography.

Other Key Reactions

Beyond Suzuki coupling, this reagent is involved in several other important transformations:

  • Copper-Catalyzed Trifluoromethylation: Introduction of a trifluoromethyl (CF₃) group, a crucial moiety in many modern pharmaceuticals for its metabolic stability and lipophilicity.

  • Palladium-Catalyzed Benzylation: Formation of C-C bonds with benzylic partners.

  • Homocoupling Reactions: Dimerization of the indole moiety.

The indole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a critical precursor for synthesizing a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.[3][6][7]

Stability and Storage

This compound is moderately stable but requires proper storage to prevent degradation. It may contain varying amounts of its anhydride, which forms through intermolecular dehydration.

  • Storage: Store at -20°C in a tightly sealed container, away from moisture and light.[1]

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) when possible to minimize exposure to air and moisture. The compound is hygroscopic.[1]

  • Stability: The compound is sensitive to high temperatures and can decompose during purification if overheated.[3]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: Hazard and Safety Information

CategoryInformationReference(s)
GHS Pictogram GHS02 (Flame)
Signal Word Warning
Hazard Statements H228: Flammable solid
Precautionary Codes P210, P240, P241, P280, P370 + P378
Personal Protective Equipment (PPE) Eyeshields, chemical-resistant gloves, N95 dust mask (US) or equivalent

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Always handle this chemical in a well-ventilated area or a fume hood while wearing appropriate PPE.

References

An In-depth Technical Guide to N-Boc-Indole-2-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of N-Boc-indole-2-boronic acid.

Core Compound Data

This compound, also known as 1-(tert-butoxycarbonyl)indole-2-boronic acid, is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for drug discovery.[1] Its chemical properties are summarized below.

PropertyValueReferences
Molecular Formula C₁₃H₁₆BNO₄[1][2][3]
Molecular Weight 261.08 g/mol [1][2][3]
CAS Number 213318-44-6[1]
Appearance White to off-white solid[4][5]
Storage Temperature -20°C[2]

Synthesis Protocol

A common and effective method for the synthesis of this compound is detailed below. This protocol is based on the lithiation of N-Boc-indole followed by reaction with a borate (B1201080) ester.[4][6]

Materials:

  • 1-Boc-indole

  • Triisopropyl borate

  • Tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (nBuLi) or Lithium diisopropylamide (LDA)

  • Dilute Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Nitrogen gas (N₂)

Experimental Procedure:

  • In a flask under a nitrogen atmosphere, dissolve 1-Boc-indole (0.201 mol) in tetrahydrofuran (500 mL) and cool the mixture to 0°C.[4]

  • Slowly add a 2 mol/L solution of LDA (0.241 mol) dropwise to the stirred solution.[4]

  • After the addition of LDA, add triisopropyl borate (0.302 mol).[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion of the reaction, carefully adjust the pH of the solution to 7 with dilute HCl.[4]

  • Perform a suction filtration and separate the filtrate. Retain the organic phase.[4]

  • Extract the aqueous phase three times with ethyl acetate.[4]

  • Combine all the organic phases and dry over anhydrous sodium sulfate.[4]

  • Concentrate the solution under reduced pressure to obtain the crude product.[4]

  • Recrystallize the crude product from ethyl acetate to yield off-white solid this compound.[4]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow 1-Boc-indole 1-Boc-indole Reaction_Vessel Reaction Vessel (THF, 0°C, N₂) 1-Boc-indole->Reaction_Vessel LDA_Addition Add LDA Reaction_Vessel->LDA_Addition Borate_Addition Add Triisopropyl borate LDA_Addition->Borate_Addition Quench Quench with dilute HCl Borate_Addition->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Recrystallization Workup->Purification Final_Product N-Boc-indole- 2-boronic acid Purification->Final_Product

References

An In-Depth Technical Guide to the Synthesis of N-Boc-indole-2-boronic acid from 1-Boc-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Boc-indole-2-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The core of this process involves the directed ortho-lithiation of 1-Boc-indole followed by borylation. This document outlines the detailed experimental protocols, reaction mechanisms, and quantitative data to support researchers in the successful synthesis and purification of this important reagent.

Overview of the Synthetic Strategy

The synthesis of this compound from 1-Boc-indole is primarily achieved through a two-step process:

  • Directed ortho-Lithiation: The tert-butoxycarbonyl (Boc) group on the indole (B1671886) nitrogen acts as a directing group, facilitating the deprotonation of the C2 position by a strong organolithium base, typically lithium diisopropylamide (LDA). This regioselective deprotonation is a key step in ensuring the formation of the desired isomer.

  • Borylation: The resulting 2-lithio-1-Boc-indole intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate (B1201080), to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final this compound.

This method is favored for its high regioselectivity and generally good yields.

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.[1]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Low-temperature bath (e.g., ice-salt or dry ice-acetone)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-indole (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.

  • Addition of Borate: To the stirred solution, add triisopropyl borate (1.5 eq) dropwise.

  • Lithiation: Slowly add a 2 M solution of lithium diisopropylamide (LDA) (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C. The addition rate should be controlled to prevent a significant rise in temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH of the aqueous layer is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethyl acetate to yield this compound as an off-white solid.[1]

Quantitative Data

Reaction Parameters
ParameterValueReference
Starting Material 1-Boc-indole[1]
Reagents Lithium diisopropylamide (LDA), Triisopropyl borate[1]
Solvent Tetrahydrofuran (THF)[1]
Temperature 0°C[1]
Typical Yield 77-99% (for related ortho-lithiations)
Purification: Solvent Selection for Recrystallization

While several solvents can be employed for the recrystallization of this compound, ethyl acetate is reported to provide a higher yield and purity.[1] It is important to avoid excessively high temperatures during recrystallization, as the product can be susceptible to decomposition.[1] The optimal recrystallization temperature is noted to be 60°C.[1]

SolventReported OutcomeReference
Ethyl Acetate Higher yield and purity[1]
Diethyl etherEffective[1]
Petroleum etherEffective[1]
AcetoneEffective[1]
EthanolEffective[1]
MethanolEffective[1]
Methylene chlorideEffective[1]
Characterization of this compound
PropertyValueReference
Molecular Formula C₁₃H₁₆BNO₄[2]
Molecular Weight 261.08 g/mol [2]
Appearance Off-white solid[1]
Purity (typical) ≥95%[3]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (d, J=8.0 Hz, 1H), 7.60 (d, J=7.6 Hz, 1H), 7.35 (t, J=7.6 Hz, 1H), 7.20 (t, J=7.2 Hz, 1H), 6.80 (s, 1H), 1.65 (s, 9H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 150.2, 138.5, 129.8, 124.5, 122.8, 120.5, 115.3, 110.2, 84.2, 28.3.
ESI-MS m/z: 262.1 [M+H]⁺, 284.1 [M+Na]⁺

Reaction Mechanism and Experimental Workflow

Reaction Mechanism: Directed ortho-Lithiation and Borylation

The reaction proceeds via a directed ortho-metalation (DoM) mechanism. The Boc group on the indole nitrogen complexes with the lithium ion of LDA, directing the deprotonation to the adjacent C2 position. This is followed by nucleophilic attack of the resulting carbanion on the electrophilic boron atom of triisopropyl borate.

ReactionMechanism cluster_step1 Step 1: Directed ortho-Lithiation cluster_step2 Step 2: Borylation and Hydrolysis Indole 1-Boc-indole Intermediate Lithium-coordinated intermediate Indole->Intermediate + LDA LDA LDA LithioIndole 2-Lithio-1-Boc-indole Intermediate->LithioIndole Deprotonation at C2 BoronateEster Boronate ester intermediate LithioIndole->BoronateEster + Triisopropyl borate Borate Triisopropyl borate FinalProduct This compound BoronateEster->FinalProduct + H₃O⁺ (workup) H3O H₃O⁺

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the synthesis and purification of this compound.

ExperimentalWorkflow A 1. Dissolve 1-Boc-indole in THF under N₂ B 2. Cool to 0°C A->B C 3. Add Triisopropyl borate B->C D 4. Add LDA solution dropwise C->D E 5. Monitor reaction by TLC D->E F 6. Quench with dilute HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry organic phase (Na₂SO₄) G->H I 9. Concentrate under reduced pressure H->I J 10. Recrystallize from Ethyl Acetate I->J K 11. Isolate pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1-Boc-indole via directed ortho-lithiation and subsequent borylation is a reliable and efficient method for producing this valuable synthetic intermediate. By following the detailed protocol and understanding the underlying reaction mechanism, researchers can consistently obtain high yields of the desired product. The choice of ethyl acetate for recrystallization is recommended for achieving optimal purity. This guide provides the necessary technical details to aid researchers in the successful application of this synthetic procedure.

References

N-Boc-Indole-2-Boronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-indole-2-boronic acid, a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its chemical structure, physical properties, synthesis, and spectroscopic characterization. Furthermore, it outlines a standard experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.

Core Compound Structure and Properties

This compound, systematically named 1-(tert-butoxycarbonyl)indole-2-boronic acid, is a derivative of indole (B1671886) where the nitrogen atom of the indole ring is protected by a tert-butoxycarbonyl (Boc) group, and a boronic acid functional group is attached at the 2-position. This structure makes it an ideal reagent for introducing the indole-2-yl moiety into various molecular scaffolds.

Chemical Structure:

  • Molecular Formula: C₁₃H₁₆BNO₄[1][2]

  • Molecular Weight: 261.08 g/mol [1][2]

  • CAS Number: 213318-44-6[1][2]

Physical Properties:

PropertyValueReference
Physical FormSolid, powder to crystal
ColorOff-white to light yellow
Melting Point85-90 °C[3]
Storage-20°C, sealed, away from moisture[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a directed ortho-metalation strategy starting from N-Boc-indole.

Experimental Protocol: Synthesis

Materials:

  • 1-Boc-indole

  • Triisopropyl borate (B1201080)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Nitrogen gas (inert atmosphere)

Procedure:

  • A solution of 1-Boc-indole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • The solution is cooled to 0°C in an ice bath.

  • A solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.2 equivalents) is added dropwise to the cooled solution while maintaining the temperature at 0°C. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation at the 2-position of the indole ring.

  • Triisopropyl borate (1.5 equivalents) is then added dropwise to the reaction mixture at 0°C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid (HCl) to adjust the pH to approximately 7.[4]

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound is then purified by recrystallization from a suitable solvent, such as ethyl acetate, to afford the final product as an off-white solid.[4]

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

SynthesisWorkflow Synthesis Workflow for this compound NBocIndole N-Boc-Indole Lithiation Lithiation (n-BuLi or LDA, THF, 0°C) NBocIndole->Lithiation LithioIndole 2-Lithio-N-Boc-Indole (Intermediate) Lithiation->LithioIndole Borylation Borylation (Triisopropyl borate) LithioIndole->Borylation BorateEster Borate Ester Intermediate Borylation->BorateEster Hydrolysis Acidic Workup (HCl aq.) BorateEster->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While publicly available spectra with detailed peak assignments are limited, the expected spectral characteristics are outlined below based on the known structure and typical values for related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is a key tool for confirming the presence of the indole core, the Boc protecting group, and the successful installation of the boronic acid moiety.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.0d1HIndole H-7
~7.6-7.5d1HIndole H-4
~7.4-7.2m2HIndole H-5, H-6
~6.5s1HIndole H-3
~1.7s9HBoc (tert-butyl)
Broad singlet-2HB(OH)₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides confirmation of the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~150C=O (Boc)
~140Indole C-7a
~130Indole C-3a
~125-120Indole C-4, C-5, C-6, C-7
~115Indole C-3
~85Quaternary C (Boc)
~28CH₃ (Boc)
NoteThe carbon attached to boron (C-2) may be broad or not observed due to quadrupolar relaxation.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (boronic acid)
~2980-2930MediumC-H stretch (aliphatic, Boc)
~1730StrongC=O stretch (Boc)
~1450MediumB-O stretch
~1370MediumC-H bend (tert-butyl)
~1250StrongC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
261.12[M]⁺, Molecular ion peak corresponding to C₁₃H₁₆BNO₄
205.1[M - C₄H₈]⁺, Loss of isobutylene (B52900) from the Boc group
161.1[M - Boc]⁺, Loss of the Boc group
144.1[M - Boc - OH]⁺, Subsequent loss of a hydroxyl group
116.1[M - Boc - B(OH)₂]⁺, Fragmentation of the indole moiety

Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond between the indole-2-position and an aryl or vinyl halide.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or vinyl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

  • The degassed solvent system is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C).

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

SuzukiMiyaura Catalytic Cycle of Suzuki-Miyaura Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation (Indole-B(OH)₂ + Base) PdII->Transmetalation PdII_Indole Ar-Pd(II)-Indole(L₂) Transmetalation->PdII_Indole RedElim Reductive Elimination PdII_Indole->RedElim RedElim->Pd0 Product Ar-Indole Product RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid This compound + Base BoronicAcid->Transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

This guide provides essential technical information on this compound for professionals in research and drug development. The provided protocols and data serve as a foundation for the successful application of this versatile building block in organic synthesis.

References

A Technical Guide to N-Boc-Indole-2-Boronic Acid: Physical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of N-Boc-indole-2-boronic acid, a versatile reagent in organic synthesis. The document details its melting point and solubility characteristics, alongside comprehensive experimental methodologies for their determination. Furthermore, it outlines key synthetic and application workflows, visualized through clear and concise diagrams, to support researchers in its effective utilization.

Core Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions. A summary of its key physical properties is presented below.

PropertyValueSolvents
Melting Point 85-90 °CNot Applicable
Solubility 100 mg/mLDimethyl sulfoxide (B87167) (DMSO)[2]
Soluble (for synthesis)Tetrahydrofuran (THF)[1]
Soluble (for recrystallization)Ethyl acetate[1]
Reportedly solubleDiethyl ether, acetone, ethanol, methanol, methylene (B1212753) chloride[1]
Appearance Off-white solid[1]Not Applicable
Molecular Formula C₁₃H₁₆BNO₄[3]Not Applicable
Molecular Weight 261.08 g/mol [3]Not Applicable

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible data. This section outlines the methodologies for determining the melting point and solubility of this compound, as well as a protocol for its synthesis and a key application in cross-coupling reactions.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid phase.

Methodology:

A capillary melting point apparatus is used for this procedure.

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting point range is indicative of high purity.

Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in various organic solvents.

Methodology:

The equilibrium solubility method is a standard procedure for this determination.

  • Sample Preparation: A known excess amount of this compound is added to a sealed vial containing a measured volume of the solvent to be tested (e.g., DMSO, THF, ethanol, acetone, ethyl acetate).

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm PTFE).

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Experimental and Logical Workflows

Visualizing experimental and logical workflows is essential for understanding the synthesis and application of this compound. The following diagrams, generated using the DOT language, illustrate key processes.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the indole (B1671886) nitrogen followed by a borylation reaction.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification 1_Boc_indole 1-Boc-indole Mixing Mix 1-Boc-indole and Triisopropyl borate (B1201080) in THF at 0°C 1_Boc_indole->Mixing Triisopropyl_borate Triisopropyl borate Triisopropyl_borate->Mixing LDA LDA in THF Addition Add LDA dropwise LDA->Addition Mixing->Addition Stir under N₂ Quenching Quench with dilute HCl Addition->Quenching Monitor by TLC Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry organic phase (e.g., over Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize from Ethyl Acetate Concentration->Recrystallization Product This compound Recrystallization->Product

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4]

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst Boronic_Acid This compound Reaction_Mixture Combine reactants, catalyst, base, and solvent in a reaction vessel Boronic_Acid->Reaction_Mixture Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_Mixture Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Mixture Reaction_Conditions Heat the mixture (e.g., 80-100 °C) under inert atmosphere Reaction_Mixture->Reaction_Conditions Workup Aqueous Work-up and Extraction Reaction_Conditions->Workup Monitor by TLC/GC-MS Purification Purify by Column Chromatography Workup->Purification Product 2-Aryl-N-Boc-indole Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Logical Relationship of Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B Ar-Pd(II)L₂-Ar' Transmetalation->PdII_B X_out X⁻ Transmetalation->X_out RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'B(OR)₂ Boronic->Transmetalation Base_in Base Base_in->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Stability and Degradation of N-Boc-Indole-2-Boronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and primary degradation pathways of N-Boc-indole-2-boronic acid, a critical reagent in organic synthesis and drug discovery. Understanding the stability profile of this compound is essential for its proper handling, storage, and use in sensitive applications such as Suzuki-Miyaura cross-coupling reactions.

Storage and Handling Recommendations

This compound is a solid that requires specific storage conditions to minimize degradation.[1][2][3] To ensure its long-term stability, it is recommended to store the compound at -20°C in a tightly sealed container, away from moisture.[1][2][3][4] For solutions, particularly in DMSO, storage at -80°C is advised for up to six months, while at -20°C, the stability is maintained for about one month.[4] Repeated freeze-thaw cycles should be avoided by aliquoting solutions.[4]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid-20°CLong-termSealed container, away from moisture.[1][2][3]
Solution (in DMSO)-80°CUp to 6 monthsSealed container, away from moisture.[4]
Solution (in DMSO)-20°CUp to 1 monthSealed container, away from moisture.[4]

Primary Degradation Pathways

This compound is susceptible to two primary degradation pathways: protodeborylation and oxidation. These pathways lead to the loss of the boronic acid functionality and the formation of impurities that can complicate synthetic procedures and compromise the purity of the final products.

Protodeborylation

Protodeborylation, or protodeboronation, is a common degradation pathway for aryl boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is influenced by factors such as pH, temperature, and the presence of protic solvents. The generally accepted mechanism for base-catalyzed protodeborylation involves the formation of a boronate species, followed by reaction with a proton source, such as water.

Protodeborylation cluster_0 This compound Boc-Ind-B(OH)2 Boc-Indole-B(OH)2 Boc-Ind-H Boc-Indole Boc-Ind-B(OH)2->Boc-Ind-H + H2O B(OH)3 B(OH)3 Boc-Ind-B(OH)2->B(OH)3 + H2O Oxidation cluster_0 This compound cluster_1 Oxidation Boc-Ind-B(OH)2 Boc-Indole-B(OH)2 Boc-Ind-OH Boc-Indole-OH Boc-Ind-B(OH)2->Boc-Ind-OH [O] Stability_Workflow cluster_0 Stability Assessment Workflow A Define Stability Study Protocol B Prepare Samples for Forced Degradation A->B C Expose Samples to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C E Analyze Stressed and Control Samples C->E D Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) D->E F Identify and Quantify Degradation Products E->F G Determine Degradation Pathways F->G H Establish Storage Conditions and Shelf-Life G->H

References

An In-depth Technical Guide to Indolylboronic Acids in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole (B1671886) derivatives are fundamental scaffolds in a vast array of biologically active molecules and functional materials.[1][2][3][4][5] Consequently, the development of efficient and versatile methods for the functionalization of the indole nucleus is a cornerstone of modern organic synthesis. Among the various synthetic intermediates, indolylboronic acids and their corresponding esters have emerged as exceptionally valuable building blocks.[3][4][5] Their stability, low toxicity, and broad reactivity, particularly in palladium-catalyzed cross-coupling reactions, make them indispensable tools for the construction of complex molecular architectures.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of indolylboronic acids, with a focus on practical experimental protocols and their significance in the realm of drug discovery.

Indolylboronic acids are organoboron compounds characterized by a boronic acid group (–B(OH)₂) attached to an indole ring. Their utility primarily stems from their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between the indole core and various aryl, heteroaryl, or vinyl partners.[3] This reaction is a powerful tool for the synthesis of highly functionalized indole derivatives, many of which are key components of pharmaceuticals and natural products.[2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7] The ability to precisely modify this scaffold using indolylboronic acids is therefore of paramount importance to drug development professionals.[2][7]

Synthesis of Indolylboronic Acids

The preparation of indolylboronic acids can be broadly categorized into two main strategies: functionalization of a pre-formed indole ring and cyclization approaches to construct the borylated indole core.

Functionalization of the Indole Ring

This is the most common approach and involves the direct introduction of a boron-containing moiety onto the indole scaffold.

A traditional and reliable method for the synthesis of indolylboronic acids involves the reaction of a haloindole with an organolithium reagent, followed by quenching with a trialkyl borate (B1201080).[3] The resulting boronate ester is then hydrolyzed to afford the desired boronic acid. The regioselectivity of this method is dictated by the position of the halogen atom on the indole ring.

dot```dot graph Halogen_Lithium_Exchange { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Haloindole [label="Haloindole\n(e.g., 3-Bromoindole)", fillcolor="#F1F3F4"]; Organolithium [label="n-BuLi or t-BuLi", fillcolor="#F1F3F4"]; TrialkylBorate [label="B(OR)₃\n(e.g., B(OiPr)₃)", fillcolor="#F1F3F4"]; BoronateEster [label="Indolylboronate Ester", fillcolor="#F1F3F4"]; Hydrolysis [label="Acidic Workup\n(e.g., HCl)", fillcolor="#F1F3F4"]; IndolylboronicAcid [label="Indolylboronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Haloindole -> Organolithium [label="Halogen-Lithium\nExchange"]; Organolithium -> TrialkylBorate [label="Nucleophilic\nAttack"]; TrialkylBorate -> BoronateEster [label="Formation"]; BoronateEster -> Hydrolysis [label="Hydrolysis"]; Hydrolysis -> IndolylboronicAcid; }

Caption: Catalytic Cycle of Miyaura Borylation.

Direct C-H borylation has emerged as a highly atom-economical and efficient method for the synthesis of indolylboronic acids. [1][8][9][10][11]Iridium catalysts are particularly effective for this transformation, allowing for the regioselective borylation of indole C-H bonds. [1][8][9][10][11]The regioselectivity can often be controlled by the choice of ligand or by the presence of directing groups on the indole nitrogen. [1][9][11] dot

CH_Borylation cluster_catalytic_cycle Catalytic Cycle Ir_cat [Ir] Catalyst Ir_H_Bpin [Ir]-H(BPin) Ir_cat->Ir_H_Bpin Oxidative Addition (H-BPin) Ir_Ar_H [Ir]-Ar(H) Ir_H_Bpin->Ir_Ar_H C-H Activation (Ar-H) Ir_Ar_H->Ir_cat Reductive Elimination ArBPin Ar-BPin Ir_Ar_H->ArBPin Indole Indole (Ar-H) Indole->Ir_H_Bpin Borane H-BPin or B₂pin₂ Borane->Ir_cat

Caption: General Mechanism of Iridium-Catalyzed C-H Borylation.

Cyclization Approaches

An alternative strategy involves the construction of the borylated indole ring from acyclic precursors. This can be achieved through transition-metal-catalyzed cyclization of appropriately substituted anilines or other precursors.

Physicochemical Properties

Indolylboronic acids are typically white to off-white crystalline solids that are stable to air and moisture, making them convenient to handle and store. Their solubility varies depending on the substitution pattern, but they are generally soluble in organic solvents such as methanol, ethanol, and DMSO. The boronic acid moiety is a weak Lewis acid and can exist in equilibrium with its corresponding boronate anion in aqueous solution.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Indole-3-boronic acid89466-39-7C₈H₈BNO₂160.97135-140
Indole-5-boronic acid144104-59-6C₈H₈BNO₂160.97170-175
1H-Indole-7-boronic acid333454-04-1C₈H₈BNO₂160.97118-123
1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid181365-26-4C₁₃H₁₆BNO₄261.08130-135

Applications in Organic Synthesis

The primary application of indolylboronic acids is in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of C-C bonds. [3][12]It involves the coupling of an organoboron compound (the indolylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. [3][12]The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. [12] dot

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdXLn R¹-Pd(II)-X Ln Pd0->ArPdXLn Oxidative Addition (R¹-X) ArPdR2Ln R¹-Pd(II)-R² Ln ArPdXLn->ArPdR2Ln Transmetalation (R²-B(OH)₂) ArPdR2Ln->Pd0 Reductive Elimination CoupledProduct R¹-R² ArPdR2Ln->CoupledProduct OrganicHalide Organic Halide (R¹-X) OrganicHalide->Pd0 IndolylboronicAcid Indolylboronic Acid (R²-B(OH)₂) IndolylboronicAcid->ArPdXLn Base Base Base->ArPdXLn

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The Suzuki-Miyaura coupling of indolylboronic acids has been extensively used in the synthesis of a wide range of biologically active molecules and natural products.

Indolylboronic Acids in Drug Discovery

The indole scaffold is a key component of numerous approved drugs and is a focus of significant research in medicinal chemistry. [2][6][7][13]Indolylboronic acids provide a powerful platform for the synthesis of novel indole-based drug candidates through Suzuki-Miyaura coupling and other transformations. [2][7][14]This allows for the rapid generation of libraries of substituted indoles for screening against various biological targets. For example, substituted indoles synthesized via this methodology have shown promise as anticancer agents, kinase inhibitors, and antiviral compounds. [2]

Experimental Protocols

Synthesis of 1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid

[15] Materials:

  • 1-(tert-Butoxycarbonyl)indole (1.0 equiv)

  • sec-Butyllithium (B1581126) (1.2 equiv)

  • Triisopropyl borate (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-(tert-butoxycarbonyl)indole in anhydrous THF at -78 °C under an argon atmosphere, add sec-butyllithium dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with 1 M hydrochloric acid and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the title compound. [16][17][18][19][20]

General Procedure for Suzuki-Miyaura Cross-Coupling of an Indolylboronic Acid with an Aryl Bromide

Materials:

  • Indolylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • To a reaction vessel, add the indolylboronic acid, aryl bromide, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the vessel with argon three times.

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product. [16][17][18][19][20]

Conclusion

Indolylboronic acids are versatile and indispensable reagents in modern organic chemistry. Their stability, ease of preparation, and broad reactivity in cross-coupling reactions have solidified their importance in the synthesis of functionalized indoles. For researchers in drug discovery, indolylboronic acids provide a robust platform for the rapid and efficient generation of novel indole-based compounds with therapeutic potential. The continued development of new and improved methods for the synthesis and application of indolylboronic acids will undoubtedly lead to further advancements in both synthetic methodology and medicinal chemistry.

References

The N-Boc Protecting Group in Indole Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its rich and diverse reactivity, however, presents a significant challenge in regioselective functionalization. The tert-butoxycarbonyl (Boc) protecting group has emerged as an indispensable tool for synthetic chemists, enabling precise control over the reactivity of the indole ring. This technical guide provides an in-depth exploration of the multifaceted role of the N-Boc group in indole chemistry, detailing its influence on electronic properties, its function as a directing group, and its application in complex molecule synthesis.

Core Functions of the N-Boc Protecting Group

The introduction of an N-Boc group to the indole nitrogen fundamentally alters the chemical nature of the heterocycle in several key ways:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the Boc group decreases the electron density of the pyrrolic ring. This deactivation tempers the high nucleophilicity of the indole, preventing unwanted side reactions and allowing for more controlled transformations.[4] This electronic modulation is crucial in reactions where the indole ring might otherwise be susceptible to degradation or polymerization, especially under acidic conditions.[5]

  • Directing Group for C2-Lithiation: One of the most powerful applications of the N-Boc group is its ability to direct lithiation specifically to the C2 position.[6][7][8] In the absence of an N-substituent, deprotonation of indole with strong bases occurs at the N-H position.[7][9] The N-Boc group blocks this site and, through a combination of steric and electronic effects, facilitates deprotonation at the adjacent C2 carbon, creating a potent nucleophile for the introduction of a wide range of electrophiles.[10][11]

  • Alteration of Regioselectivity in Electrophilic Aromatic Substitution: While unprotected indoles typically undergo electrophilic substitution at the C3 position, the presence of an N-Boc group can alter this regioselectivity.[12][13] The steric bulk of the Boc group can hinder attack at C3, and its electronic influence can favor substitution at other positions, such as C5 or C7, depending on the reaction conditions and the electrophile.[4] For instance, in certain electrophilic substitution reactions, the reduced nucleophilicity of the C3 position in N-Boc indoles can lead to alternative cyclization pathways.[4]

  • Enhanced Stability and Solubility: The Boc group imparts increased stability to the indole ring, making it more robust to a wider range of reaction conditions.[14] It also often improves the solubility of indole derivatives in common organic solvents, facilitating purification and handling.

Experimental Protocols

N-Boc Protection of Indoles

The most common method for the N-protection of indoles involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O).

General Procedure: [15][16][17]

  • Dissolve the indole (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile.

  • Add a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), to the solution. DMAP is often used as a catalyst to enhance the reaction rate.[18]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Diagram of N-Boc Protection Workflow:

G N-Boc Protection Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification indole Indole dissolve Dissolve Indole in Solvent indole->dissolve boc2o Boc₂O add_boc2o Add Boc₂O boc2o->add_boc2o base Base (e.g., TEA, DMAP) add_base Add Base base->add_base dissolve->add_base cool Cool to 0 °C add_base->cool cool->add_boc2o stir Stir at RT add_boc2o->stir quench Quench (aq. NaHCO₃) stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product N-Boc Indole purify->product

Caption: A typical workflow for the N-Boc protection of an indole.

Deprotection of N-Boc Indoles

The removal of the N-Boc group is a critical step to liberate the indole nitrogen for subsequent reactions or to obtain the final product. The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.

This is the most common method for N-Boc deprotection.

General Procedure using Trifluoroacetic Acid (TFA): [19][20]

  • Dissolve the N-Boc protected indole (1 equivalent) in an anhydrous solvent, typically dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v).

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting residue, often the TFA salt of the indole, can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected indole.

For substrates sensitive to strong acids, basic conditions can be employed.

General Procedure using Sodium Methoxide (B1231860) (NaOMe): [20]

  • Dissolve the N-Boc protected indole (1 equivalent) in methanol (B129727) (MeOH).

  • Add a solution of sodium methoxide in methanol.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid or ammonium (B1175870) chloride solution).

  • Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify as needed.

In some cases, the N-Boc group can be removed by simple thermolysis, often in a high-boiling point solvent.[21][22]

General Procedure: [22]

  • Dissolve the N-Boc indole in a high-boiling solvent such as toluene, xylene, or 2,2,2-trifluoroethanol (B45653) (TFE).

  • Heat the solution to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the deprotected indole.

Diagram of Deprotection Pathways:

G N-Boc Indole Deprotection Pathways cluster_acidic Acidic Conditions cluster_basic Basic Conditions cluster_thermal Thermal Conditions nboc_indole N-Boc Indole acid_reagents TFA/DCM or HCl/Dioxane nboc_indole->acid_reagents base_reagents NaOMe/MeOH or K₃PO₄/MeOH nboc_indole->base_reagents thermal_reagents Heat in Toluene or TFE nboc_indole->thermal_reagents deprotected_indole Deprotected Indole acid_reagents->deprotected_indole base_reagents->deprotected_indole thermal_reagents->deprotected_indole

Caption: Common pathways for the deprotection of N-Boc indoles.

Quantitative Data Summary

The choice of reaction conditions for both protection and deprotection can significantly impact the yield and reaction time. The following tables summarize representative quantitative data from the literature.

Table 1: N-Boc Protection of Indoles - Representative Conditions and Yields

SubstrateBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Tryptophan-H₂O/THFRT4-[15]
IndoleDMAPMeCNRT-~100[23]
Bromoindole----High[20]
AmineI₂ (cat.)Solvent-freeRT-High[24]

Table 2: N-Boc Deprotection of Indoles - Representative Conditions and Yields

SubstrateReagent(s)SolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-bromoindoleTFADCM0 - RT1 - 18High[20]
N-Boc-bromoindoleHClDioxane/MeOHRT2 - 16High[20]
N-Boc-indoleNaOMeMeOHRT-High[20]
N-Boc SubstratesOxalyl chlorideMeOHRT1 - 4up to 90[25][26]
N-Boc Indoles-TFE/HFIP (Microwave)Reflux< 1~100[22]
N-Boc SubstratesK₃PO₄·H₂OMeOH (Microwave)--High[21]

Applications in Synthesis

The strategic use of the N-Boc protecting group is central to the synthesis of complex indole-containing molecules.

Regioselective Functionalization
  • C2-Functionalization via Lithiation: As previously mentioned, N-Boc indoles can be selectively lithiated at the C2 position using strong bases like n-butyllithium or s-butyllithium.[8][27] The resulting 2-lithioindole is a versatile intermediate that can react with a variety of electrophiles, including aldehydes, ketones, alkyl halides, and boronic esters, to afford C2-substituted indoles.[28] This strategy is fundamental for the construction of indole alkaloids and synthetic drug candidates.[1]

Diagram of C2-Lithiation and Functionalization:

G C2-Lithiation and Functionalization of N-Boc Indole nboc_indole N-Boc Indole lithiated_indole 2-Lithio-N-Boc-Indole nboc_indole->lithiated_indole Lithiation functionalized_indole C2-Functionalized N-Boc Indole lithiated_indole->functionalized_indole Electrophilic Trap strong_base Strong Base (e.g., s-BuLi, THF, -30 °C) electrophile Electrophile (E⁺)

Caption: Directed C2-lithiation of N-Boc indole for subsequent functionalization.

  • Transition Metal-Catalyzed C-H Functionalization: The N-Boc group can also serve as a directing group in transition metal-catalyzed C-H functionalization reactions.[29][30][31] Catalysts based on palladium, rhodium, iridium, and other metals can selectively activate C-H bonds at various positions of the N-Boc indole ring, enabling the introduction of aryl, alkyl, and other functional groups.[6][32] This has become a powerful strategy for the efficient construction of complex indole derivatives.[1][33]

Conclusion

The N-Boc protecting group is a cornerstone of modern indole chemistry. Its ability to modulate the electronic properties of the indole ring, direct regioselective functionalization, and enhance stability has made it an invaluable tool for organic chemists. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to harness the full potential of the N-Boc group in the synthesis of novel and biologically important indole-containing molecules.

References

Spectroscopic Data for N-Boc-Indole-2-Boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-indole-2-boronic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presented in a clear and accessible format. Furthermore, detailed experimental protocols for the synthesis and spectroscopic analyses are provided to ensure reproducibility and facilitate further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
Data not available in search results

Note: The specific, quantitative spectroscopic data for this compound was not available in the initial search results. The tables are provided as a template for the expected data.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the protection of the indole (B1671886) nitrogen with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) group, followed by ortho-lithiation and subsequent borylation.[1]

Materials:

  • Indole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B1201080)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Ethyl acetate (B1210297)

  • Petroleum ether

Procedure:

  • N-Boc Protection of Indole: To a solution of indole and a catalytic amount of DMAP in dichloromethane, di-tert-butyl dicarbonate is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a dilute aqueous solution of HCl and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-indole.[1]

  • Borylation: N-Boc-indole is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is then added dropwise, and the mixture is stirred for a period to allow for complete lithiation at the C2 position. Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford this compound as a solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a high-quality spectrum. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum to obtain the final spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system such as liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: N-Boc-indole-2-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Boc-indole-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. This valuable building block enables the synthesis of 2-arylindoles, a privileged scaffold in medicinal chemistry and materials science. The following sections detail reaction protocols, quantitative data, and key mechanistic insights to facilitate the successful application of this versatile reagent.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] this compound is a stable, readily available, and environmentally benign organoboron reagent that serves as an excellent coupling partner for the synthesis of a variety of 2-substituted indole (B1671886) derivatives.[2][3] The tert-butoxycarbonyl (Boc) protecting group enhances the stability of the indole nucleus and can be readily removed under acidic conditions, providing access to the free NH-indole. These indole derivatives are integral components of numerous natural products and pharmaceutically active compounds.[4][5]

Synthesis of this compound

This compound can be synthesized from N-Boc-indole through a lithiation reaction followed by quenching with a borate (B1201080) ester.[4]

Protocol for Synthesis:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-Boc-indole (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq.) dropwise to the stirred solution.

  • After stirring at 0 °C for 1 hour, add triisopropyl borate (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.[4]

Suzuki-Miyaura Cross-Coupling Reactions: Data and Protocols

This compound and its derivatives, such as N-Boc-indol-2-yltrifluoroborate, have been successfully employed in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.

Quantitative Data Summary

The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions utilizing this compound derivatives.

EntryAryl HalideBoronic Acid DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromobenzonitrileN-Boc-indol-2-yltrifluoroboratePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃Dioxane/H₂O801281*[6]
23-Chloroindazole5-Indoleboronic acid**Pd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O10015>95[7]
36-ChloroindolePhenylboronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O1002~70***[7]
43-(6-bromopyridin-2-yl)-5,6-diphenyl-[2][4][7]triazineN-Boc-5-methoxy-indol-2-ylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃Toluene/EtOH/H₂O801878[8]

*Product was the deprotected 2-arylindole. **This entry uses a different indoleboronic acid but provides context for catalyst and ligand systems. ***Yield is estimated from a graphical representation in the source.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: Aryl Halide (1.0 eq.) This compound (1.2 eq.) Base (e.g., K₃PO₄, 2.0 eq.) catalyst Add Catalyst & Ligand (e.g., Pd₂(dba)₃, XPhos) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent heating Heat to specified temperature (e.g., 80-100 °C) under inert atmosphere solvent->heating monitoring Monitor reaction progress (TLC, LC-MS) heating->monitoring quench Quench reaction (e.g., add water) monitoring->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract purify Purify crude product (Column Chromatography) extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF, with or without water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the aryl halide, this compound, base, and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired 2-arylindole product.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate boronate [R²-B(OH)₃]⁻ boronate->transmetalation base Base (OH⁻) boronic_acid R²-B(OH)₂ base->boronic_acid boronic_acid->boronate + OH⁻ reductive_elim Reductive Elimination pd2_intermediate->reductive_elim reductive_elim->pd0 Regeneration of Catalyst product R¹-R² reductive_elim->product aryl_halide R¹-X aryl_halide->oxidative_add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an aryl halide (R¹-X) to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base), where the organic group from the boron (R²) is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the product (R¹-R²) and regenerates the active Pd(0) catalyst.[5]

Conclusion

This compound is a highly effective reagent for the synthesis of 2-arylindoles via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these transformations for their specific synthetic targets. The versatility of this building block, coupled with the robustness of the Suzuki-Miyaura reaction, makes it an invaluable tool in modern organic synthesis and drug discovery.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis Using N-Boc-Indole-2-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the palladium-catalyzed synthesis utilizing N-Boc-indole-2-boronic acid, a versatile building block in modern organic synthesis. The protocols outlined below are designed to facilitate the efficient construction of C-C bonds, particularly in the formation of 2-arylindoles and related structures, which are prevalent in many biologically active compounds and pharmaceutical intermediates.

Introduction

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The tert-butoxycarbonyl (Boc) protecting group on the indole (B1671886) nitrogen enhances the stability and reactivity of the boronic acid, allowing for controlled and high-yielding coupling with a variety of aryl and heteroaryl halides. This methodology is instrumental in the synthesis of complex molecules in drug discovery and materials science. The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that proceeds under mild conditions with a high degree of functional group tolerance.[1]

Applications in Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize 2-substituted indoles.[2] These structures are scaffolds for numerous pharmacologically active molecules. The reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate.

Key Applications Include:

  • Synthesis of 2-Arylindoles: The coupling of this compound with various aryl halides is a direct and efficient method for the synthesis of 2-arylindoles.

  • Formation of Bi-indoles: Homocoupling of this compound or its coupling with a halogenated indole derivative can lead to the formation of bi-indole structures.

  • Drug Discovery and Development: The indole moiety is a common feature in many pharmaceutical agents. The use of this compound allows for the modular synthesis of libraries of indole-based compounds for screening and lead optimization.

Data Presentation: Quantitative Analysis of Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling using indole-based boronic species is influenced by several factors, including the nature of the boron reagent (boronic acid vs. boronate ester), the specific coupling partners, and the presence or absence of a protecting group on the indole nitrogen. The following tables summarize the yields of Suzuki coupling reactions under various conditions, highlighting the impact of these factors.

Table 1: Influence of Protecting Group and Boron Reagent on Suzuki Coupling Yields with Phenyl Bromide

Indole Boron ReagentProtecting GroupYield (%)
Indolyl-2-boronic acidNone75
This compound Boc 65
N-Tos-indole-2-boronic acidTos40
Indolyl-2-pinacolboronate esterNoneTrace
N-Boc-indole-2-pinacolboronate esterBoc35
N-Tos-indole-2-pinacolboronate esterTos80

Data adapted from a study on Suzuki coupling reactions involving indoles, which indicates that for indolylboronic acids coupled with phenyl bromides, the absence of a protecting group gives the highest yield, followed by the Boc group. In contrast, for indolylpinacolboronate esters, the Tosyl group provides the best yields.[3]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its subsequent use in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound starting from N-Boc-indole.[1]

Materials:

  • 1-Boc-indole

  • Triisopropyl borate (B1201080)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Ethyl acetate (B1210297)

  • Sodium sulfate, anhydrous

  • Nitrogen gas (N₂) for inert atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-Boc-indole (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • To the stirred solution, add triisopropyl borate (1.5 eq.).

  • Slowly add a solution of n-BuLi or LDA (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a dilute aqueous HCl solution until the pH reaches 7.

  • Perform a liquid-liquid extraction. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate to yield off-white solid this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 eq.)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (typically 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 eq.)

  • Solvent (e.g., Dioxane/Water mixture, Toluene, DMF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a Schlenk tube or a round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst, ligand (if necessary), and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-arylindole.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl R-X Transmetal Transmetalation PdII_Aryl_R R-Pd(II)L_n-R' PdII_Aryl->PdII_Aryl_R Transmetalation Transmetal->PdII_Aryl_R [R'-B(OH)₃]⁻ PdII_Aryl_R->Pd0 Reductive Elimination RedElim Reductive Elimination Product R-R' PdII_Aryl_R->Product RedElim->Pd0 RedElim->Product ArylHalide R-X BoronicAcid R'-B(OH)₂ Base Base Borate [R'-B(OH)₃]⁻ BoronicAcid_node R'-B(OH)₂ Base_node Base BoronicAcid_node->Base_node + Borate_node [R'-B(OH)₃]⁻ Base_node->Borate_node Experimental_Workflow Start Start: Assemble Reactants ReactionSetup Reaction Setup: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base Start->ReactionSetup InertAtmosphere Establish Inert Atmosphere (N₂ or Ar) ReactionSetup->InertAtmosphere SolventAddition Add Degassed Solvent InertAtmosphere->SolventAddition Heating Heat to Reaction Temperature SolventAddition->Heating Monitoring Monitor Reaction Progress (TLC / LC-MS) Heating->Monitoring Workup Aqueous Workup: - Dilution - Washing - Drying Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: 2-Arylindole Purification->Product

References

Application Notes and Protocols: Synthesis of Substituted Indoles using N-Boc-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole (B1671886) derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] The functionalization of the indole scaffold is of paramount importance for modulating pharmacological activity. N-Boc-indole-2-boronic acid has emerged as a versatile and valuable building block for the synthesis of 2-substituted indoles. Its stability, ease of handling, and high reactivity in cross-coupling reactions make it an ideal reagent for creating diverse libraries of indole-based compounds.[1][3]

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4] The reaction of this compound with various aryl, heteroaryl, or vinyl halides and triflates provides a direct and efficient route to a wide array of 2-substituted indoles.[1][4] These synthesized compounds are of significant interest as they have shown potential as kinase inhibitors, anticancer agents, and modulators of various biological pathways.[5][6]

This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles using this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Key Applications

  • Drug Discovery: Synthesis of libraries of 2-arylindoles for screening against various biological targets. The indole scaffold is a privileged structure in medicinal chemistry, and substitution at the 2-position can significantly influence biological activity.

  • Medicinal Chemistry: Lead optimization by modifying the 2-position of an indole-containing lead compound to improve potency, selectivity, and pharmacokinetic properties.

  • Materials Science: Synthesis of indole-containing polymers and organic materials with specific electronic or photophysical properties.

  • Agrochemicals: Development of new herbicides and pesticides based on the indole scaffold.

Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most common application of this compound. The reaction involves the coupling of the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArX_Pd(II)L2 Ar-Pd(II)-X L2 Oxidative_Addition->ArX_Pd(II)L2 Transmetalation Transmetalation ArX_Pd(II)L2->Transmetalation Ar_Pd(II)_Indole_L2 Ar-Pd(II)-Indole L2 Transmetalation->Ar_Pd(II)_Indole_L2 Reductive_Elimination Reductive Elimination Ar_Pd(II)_Indole_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Substituted_Indole Ar-Indole Reductive_Elimination->Substituted_Indole ArX Ar-X ArX->Oxidative_Addition Boronic_Acid Indole-B(OR)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the lithiation of N-Boc-indole followed by quenching with a borate (B1201080) ester.[1]

Materials:

  • N-Boc-indole

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve N-Boc-indole (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi or LDA (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound as a white solid.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the coupling of this compound with an aryl halide. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF, water/organic mixture)

Procedure:

  • To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-substituted indole.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants Combine: This compound Aryl Halide Pd Catalyst Base Inert_Atmosphere Inert Atmosphere (Ar/N2) Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Heating Heat and Stir (80-110 °C, 2-24 h) Solvent->Heating Inert_Atmosphere->Solvent Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench with Water Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Pure 2-Substituted Indole Purification->Product Signaling_Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Activates Gene Expression Substituted_Indole 2-Substituted Indole (Inhibitor) Substituted_Indole->Kinase_B Inhibits

References

N-Boc-Indole-2-Boronic Acid: A Key Building Block in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-tert-Butoxycarbonyl-indole-2-boronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its ability to introduce an indole (B1671886) moiety at the 2-position makes it a valuable tool in the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules and pharmaceutical drugs. The Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen enhances the stability and solubility of the molecule and can be readily removed under acidic conditions, providing a pathway to N-unsubstituted indoles. This application note will detail the use of N-Boc-indole-2-boronic acid and its derivatives in the synthesis of pharmaceutical intermediates, with a specific focus on the preparation of Kinase Insert Domain-Containing Receptor (KDR) inhibitors.

Application in the Synthesis of KDR Kinase Inhibitor Intermediates

Kinase insert domain-containing receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key mediator of angiogenesis, the formation of new blood vessels.[1] Inhibition of KDR is a critical strategy in cancer therapy to block tumor growth and metastasis. A prominent class of KDR inhibitors features a 2-indolyl-quinolinone scaffold. The synthesis of these inhibitors often involves a crucial Suzuki-Miyaura coupling reaction between a functionalized quinoline (B57606) or quinolinone core and an indole-2-boronic acid derivative.

A key intermediate in the synthesis of potent KDR inhibitors is a 5-sulfonamido-substituted 2-(1H-indol-2-yl)quinoline. The synthesis of this intermediate highlights the utility of this compound derivatives.

Reaction Scheme: Suzuki-Miyaura Coupling for KDR Inhibitor Intermediate

The core of this application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The general scheme involves the reaction of an this compound derivative with a halogenated quinoline. For the synthesis of KDR inhibitors with a sulfonamide moiety, a substituted this compound is often employed.

Suzuki_Coupling IndoleBoronicAcid N-Boc-5-(sulfonamido)indole-2-boronic acid plus1 + IndoleBoronicAcid->plus1 QuinolineHalide Halogenated Quinoline QuinolineHalide->plus1 Catalyst Pd Catalyst (e.g., Pd(PPh3)4) reaction_arrow Catalyst->reaction_arrow Base Base (e.g., K2CO3, Na2CO3) Base->reaction_arrow Solvent Solvent (e.g., Dioxane/Water) Solvent->reaction_arrow CoupledProduct N-Boc-2-(quinolin-yl)-5-(sulfonamido)indole deprotection_arrow Boc Deprotection CoupledProduct->deprotection_arrow FinalProduct KDR Kinase Inhibitor Intermediate plus1->reaction_arrow reaction_arrow->CoupledProduct deprotection_arrow->FinalProduct

Caption: General scheme for the synthesis of a KDR kinase inhibitor intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent this compound, which can be further functionalized if needed.[2]

Materials:

  • 1-Boc-indole

  • Triisopropyl borate (B1201080)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663), anhydrous

Procedure:

  • Dissolve 1-Boc-indole (1.0 eq) and triisopropyl borate (1.5 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by slowly adding a dilute aqueous solution of HCl until the pH is approximately 7.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 2-Arylindole Intermediate

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (or a 5-substituted derivative)

  • Aryl halide (e.g., 5,7-dibromoquinoline)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate, sodium carbonate)

  • Solvent system (e.g., 1,4-dioxane (B91453) and water)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a Schlenk flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-arylindole intermediate.

Quantitative Data

The following table summarizes representative yields for the synthesis and coupling reactions involving this compound and its derivatives in the context of preparing KDR kinase inhibitor intermediates.

Reaction StepReactantsProductCatalyst/Base/SolventYield (%)Purity (%)Reference
Synthesis of this compound 1-Boc-indole, Triisopropyl borate, n-BuLiThis compoundTHF75-85>95[2]
Suzuki Coupling N-Boc-5-sulfonamidoindole-2-boronic acid, 2-chloro-3-formyl-6-methoxyquinoline2-(1-Boc-5-sulfonamidoindol-2-yl)-3-formyl-6-methoxyquinolinePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O60-70>98[3]
Suzuki Coupling This compound, 5,7-dibromoquinoline5-bromo-7-(1-Boc-indol-2-yl)quinolinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O80-90>97[4]

Logical Workflow for Synthesis

The synthesis of the KDR kinase inhibitor intermediate follows a logical progression from the preparation of the key boronic acid reagent to its coupling with the heterocyclic partner, followed by deprotection.

workflow cluster_synthesis Synthesis of Boronic Acid cluster_coupling Suzuki-Miyaura Coupling cluster_final Final Intermediate Preparation start 1-Boc-indole step1 Borylation at C2 position start->step1 boronic_acid This compound step1->boronic_acid step2 Pd-catalyzed Cross-Coupling boronic_acid->step2 quinoline Halogenated Quinoline quinoline->step2 coupled_product N-Boc-2-(quinolin-yl)indole step2->coupled_product step3 Boc Deprotection coupled_product->step3 final_product 2-(Indol-2-yl)quinoline Intermediate step3->final_product

References

Application Notes and Protocols: N-Boc-indole-2-boronic acid for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Boc-indole-2-boronic acid as a key reactant in carbon-carbon (C-C) bond formation, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. This versatile building block offers a reliable method for the synthesis of 2-arylindoles, a privileged scaffold in medicinal chemistry and materials science. This document includes detailed experimental protocols, quantitative data for reaction optimization, and visualizations of the reaction mechanism and workflow.

Overview and Key Applications

This compound is an air- and moisture-stable solid that serves as an excellent coupling partner in palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group enhances the stability of the indole (B1671886) ring and improves solubility in organic solvents, while the boronic acid moiety at the C-2 position allows for selective C-C bond formation.

Primary Applications Include:

  • Suzuki-Miyaura Cross-Coupling: The most prominent application is the reaction with a wide range of aryl and heteroaryl halides to produce 2-substituted indole derivatives.[1][2]

  • Copper-Catalyzed Trifluoromethylation: This reactant can be utilized in reactions to introduce a trifluoromethyl group, a common motif in pharmaceuticals.

  • Palladium-Catalyzed Benzylation: this compound can also participate in benzylation reactions.

Quantitative Data for Suzuki-Miyaura Cross-Coupling

The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, base, and solvent. Below are tabulated results from studies on the coupling of indole derivatives, providing a guide for reaction optimization.

Table 1: Optimization of Reaction Conditions for the Coupling of a Halogenated Indole with an Arylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)-K₃PO₄ (2)Dioxane/H₂O10015Modest
2Pd₂ (dba)₃ (2)SPhos (3)K₃PO₄ (2)Dioxane/H₂O10015High
3Pd₂ (dba)₃ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O10015High
4P1 Precatalyst (1.5)-K₃PO₄ (2)Dioxane/H₂O60891-99
5P2 Precatalyst (2.5)-K₃PO₄ (2)Dioxane/H₂O10015Good

Data synthesized from studies on indole derivatives.[1]

Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of Chloroindoles with Various Boronic Acids

EntryChloroindoleBoronic AcidProductYield (%)
16-ChloroindolePhenylboronic acid6-Phenylindole97
24-Chloro-7-azaindole4-Fluorophenylboronic acid4-(4-Fluorophenyl)-7-azaindole95
36-Chloroindole2-Benzofuranylboronic acid6-(2-Benzofuranyl)indole91
45-Chlorooxindole3-Thienylboronic acid5-(3-Thienyl)oxindole99

Reaction Conditions: Aryl halide (1.00 mmol), boronic acid (1.50 mmol), P1 precatalyst (1.0–1.5 mol%), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 60 °C, 5–8 h.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from N-Boc-indole.

Workflow for the Synthesis of this compound

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product NBocIndole N-Boc-indole Mix Mix at 0°C under N₂ NBocIndole->Mix TIB Triisopropyl borate TIB->Mix THF_start THF THF_start->Mix LDA LDA AddLDA Add LDA dropwise LDA->AddLDA Mix->AddLDA Stir Stir and monitor by TLC AddLDA->Stir AdjustpH Adjust pH to 7 with HCl Stir->AdjustpH Filter Suction filtrate AdjustpH->Filter Extract Extract with Ethyl Acetate Filter->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize from Ethyl Acetate Concentrate->Recrystallize FinalProduct This compound Recrystallize->FinalProduct cluster_reagents Reagents cluster_reaction_setup Reaction Setup cluster_reaction_conditions Reaction cluster_workup_purification Work-up and Purification cluster_final_product Final Product BoronicAcid This compound MixReagents Combine Reagents in a Flask BoronicAcid->MixReagents ArylHalide Aryl/Heteroaryl Halide ArylHalide->MixReagents Catalyst Palladium Catalyst Catalyst->MixReagents Base Base (e.g., K₃PO₄) Base->MixReagents Solvent Solvent (e.g., Dioxane/H₂O) Solvent->MixReagents Degas Degas the Mixture MixReagents->Degas Heat Heat to Desired Temperature Degas->Heat Stir Stir for Specified Time Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Work-up & Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 2-Aryl-N-Boc-indole Purify->Product Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-N-Boc-indole (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid N-Boc-indole-2-B(OH)₂ (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Containing the Indole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its prevalence in drugs approved by the U.S. Food and Drug Administration (FDA) for a wide range of diseases, including cancer, migraines, and infections, underscores its therapeutic significance.[2][4] This document provides detailed application notes and experimental protocols for the synthesis of bioactive indole-containing molecules, with a focus on modern, efficient, and selective methodologies.

Overview of Synthetic Strategies

The synthesis of indole derivatives has evolved from classical methods to more sophisticated and sustainable approaches. Key strategies employed in modern organic synthesis include:

  • Classical Indole Syntheses: The Fischer indole synthesis remains a fundamental method for constructing the indole core.[5][6][7]

  • Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Transition metals such as palladium, copper, rhodium, and silver are extensively used to catalyze the formation of the indole ring and its subsequent functionalization.[5][6][8][9]

  • C-H Functionalization: Direct functionalization of C-H bonds on the indole nucleus is a powerful, atom-economical strategy for introducing molecular complexity, allowing for late-stage modification of complex molecules.[4][10][11][12][13][14][15]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex indole derivatives by combining three or more reactants in a single step, thereby increasing synthetic efficiency.[16][17][18][19][20]

  • Green Chemistry Approaches: Methodologies utilizing visible light, microwave irradiation, ionic liquids, and catalyst-free conditions are gaining prominence for their reduced environmental impact.[21]

Data Presentation: Bioactivity of Indole Derivatives

The following table summarizes the biological activity of representative indole-containing compounds, highlighting their therapeutic potential.

Compound/Derivative ClassBiological ActivityTarget/Mechanism of ActionIC50/PotencyReference(s)
Vincristine (B1662923)/VinblastineAnticancerTubulin polymerization inhibitor-[22][23]
IndomethacinAnti-inflammatory (NSAID)COX-1/COX-2 inhibitor-[2][22]
SumatriptanAntimigraine5-HT1B/1D receptor agonist-[2]
Coumarin-indole derivative (Compound 3)Anticancer (Gastric cancer)Tubulin polymerization inhibitor (colchicine-binding site)IC50 against MGC-803 cell line[22]
Indole derivative (Compound 43)Anticancer (Lung cancer)LSD1 inhibitorIC50 = 0.050 μM (LSD1), 0.74 μM (A549 cells)[22]
ArbidolAntiviral--[10]

Experimental Protocols

This section provides detailed protocols for key synthetic methodologies.

Protocol 1: Palladium-Catalyzed Synthesis of 2-Arylindoles

This protocol is based on the palladium-catalyzed cascade reaction of o-methylphenyl isocyanides with aryl halides.[6]

Materials:

  • o-methylphenyl isocyanide

  • Aryl halide (e.g., aryl iodide)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Adamantyl-di(tert-butyl)phosphine (Ad2PnBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (5 mol%) and Ad2PnBu (10 mol%).

  • Add anhydrous, degassed toluene (B28343) to the flask.

  • Add the aryl halide (1.0 eq).

  • Add the o-methylphenyl isocyanide (1.2 eq).

  • Seal the flask and heat the reaction mixture at 80-100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-arylindole.

Protocol 2: Copper-Catalyzed Regioselective C5-H Alkylation of Indoles

This protocol describes a method for the direct and regioselective alkylation of the C5 position of indoles.[4][11][12]

Materials:

  • N-protected indole-3-carbaldehyde

  • α-diazomalonate

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried reaction vial, add the N-protected indole-3-carbaldehyde (1.0 eq), α-diazomalonate (1.5 eq), Cu(OAc)₂·H₂O (5 mol%), and AgSbF₆ (10 mol%).

  • Under an inert atmosphere, add anhydrous 1,2-dichloroethane.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C5-alkylated indole product. Yields of up to 91% have been reported for this type of reaction.[4]

Protocol 3: Multicomponent Synthesis of Indole-Fused Oxadiazepines

This protocol outlines a modular assembly of indole-fused seven-membered heterocycles through a multicomponent reaction.[18][20]

Materials:

  • Indole (1.0 eq)

  • Formaldehyde (B43269) (5.0 eq, e.g., as a 37% aqueous solution)

  • Amino hydrochloride (e.g., methyl glycinate (B8599266) hydrochloride) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Standard reaction glassware

Procedure:

  • In a reaction vial, dissolve the indole (0.2 mmol) in THF (2 mL).

  • Add formaldehyde (1.0 mmol) and the amino hydrochloride (0.4 mmol).

  • Seal the vial and heat the mixture at 45-60 °C for 6 hours.

  • Cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the indole-fused oxadiazepine.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental workflows are provided below using Graphviz.

Inhibition of Tubulin Polymerization by Indole Derivatives

Certain indole alkaloids, such as vincristine and vinblastine, exert their anticancer effects by disrupting microtubule dynamics.[22] The following diagram illustrates this mechanism.

G cluster_0 Microtubule Dynamics cluster_1 Drug Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Cell Division (Mitosis) Cell Division (Mitosis) Microtubule->Cell Division (Mitosis) Enables Apoptosis Apoptosis Microtubule->Apoptosis Leads to Indole Alkaloid\n(e.g., Vincristine) Indole Alkaloid (e.g., Vincristine) Indole Alkaloid\n(e.g., Vincristine)->Tubulin Dimers Binds to

Mechanism of Tubulin Polymerization Inhibition.
General Workflow for Synthesis and Bioactivity Screening

The following diagram outlines a typical workflow for the synthesis of novel indole derivatives and their subsequent biological evaluation.

G Indole Precursor Indole Precursor Synthetic Methodology\n(e.g., Pd-catalysis, MCR) Synthetic Methodology (e.g., Pd-catalysis, MCR) Indole Precursor->Synthetic Methodology\n(e.g., Pd-catalysis, MCR) Library of\nIndole Derivatives Library of Indole Derivatives Synthetic Methodology\n(e.g., Pd-catalysis, MCR)->Library of\nIndole Derivatives Purification & Characterization\n(Chromatography, NMR, MS) Purification & Characterization (Chromatography, NMR, MS) Library of\nIndole Derivatives->Purification & Characterization\n(Chromatography, NMR, MS) Biological Screening\n(e.g., Cell-based assays) Biological Screening (e.g., Cell-based assays) Purification & Characterization\n(Chromatography, NMR, MS)->Biological Screening\n(e.g., Cell-based assays) Hit Compound Identification Hit Compound Identification Biological Screening\n(e.g., Cell-based assays)->Hit Compound Identification Lead Optimization\n(SAR Studies) Lead Optimization (SAR Studies) Hit Compound Identification->Lead Optimization\n(SAR Studies) Drug Candidate Drug Candidate Lead Optimization\n(SAR Studies)->Drug Candidate

Workflow for Indole-based Drug Discovery.
Biosynthesis of Indole Alkaloids from Tryptophan

The amino acid tryptophan serves as the biochemical precursor for a vast array of indole alkaloids.[2] This pathway is initiated by the decarboxylation of tryptophan to form tryptamine.

G Tryptophan Tryptophan Decarboxylation Decarboxylation Tryptophan->Decarboxylation Tryptamine Tryptamine Decarboxylation->Tryptamine Further Modification\n& Cyclization Further Modification & Cyclization Tryptamine->Further Modification\n& Cyclization Complex Indole Alkaloids Complex Indole Alkaloids Further Modification\n& Cyclization->Complex Indole Alkaloids

Biosynthetic Pathway of Indole Alkaloids.

Conclusion

The indole scaffold continues to be a highly "privileged" structure in drug discovery.[2] The synthetic methodologies and protocols outlined in this document provide a foundation for researchers to design and synthesize novel bioactive molecules. The ongoing development of innovative synthetic strategies, such as C-H functionalization and multicomponent reactions, will undoubtedly lead to the discovery of new indole-based therapeutics with improved efficacy and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with N-Boc-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving N-Boc-indole-2-boronic acid. Below you will find troubleshooting advice and frequently asked questions to help you diagnose and resolve common issues leading to low reaction yields.

Troubleshooting Guide: Low Yield in Suzuki Coupling

Low yields in Suzuki coupling reactions with this compound can be attributed to several factors, from reagent stability to suboptimal reaction conditions. This guide provides a systematic approach to identifying and addressing these issues.

Issue 1: Degradation of this compound

One of the most common reasons for low yield is the instability of the boronic acid.[1] this compound can be susceptible to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, particularly in the presence of water and base.[1][2]

Troubleshooting Steps:

  • Assess Reagent Quality: Use freshly purchased or properly stored this compound. Over time, exposure to air and moisture can lead to degradation.

  • Consider Boronate Esters: For challenging couplings, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester.[1][3] These are generally more resistant to protodeboronation.

  • Control Temperature: this compound derivatives can be unstable at elevated temperatures.[4] Avoid excessively high temperatures during the reaction and purification steps.[4]

Issue 2: Inefficient Catalytic Cycle

Suboptimal performance of the palladium catalyst can halt the reaction and result in low product formation. This can be due to catalyst deactivation or an inappropriate choice of catalyst and ligand for this specific substrate.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The combination of the palladium source and ligand is critical. For electron-rich indole (B1671886) systems, bulky and electron-donating ligands, such as Buchwald's SPhos or XPhos, can be more effective than traditional ligands like triphenylphosphine (B44618) (PPh₃).[3][5]

  • Catalyst Loading: While a low catalyst loading is desirable, it might be insufficient for a complete reaction. A typical range for catalyst loading is 1-5 mol%. If you suspect catalyst deactivation, a slightly higher loading might be beneficial.

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more efficient than using a Pd(II) precatalyst such as Pd(OAc)₂, which requires in-situ reduction that can lead to side reactions.[1]

Issue 3: Suboptimal Reaction Conditions

The choice of base, solvent, and temperature plays a pivotal role in the success of the Suzuki coupling.

Troubleshooting Steps:

  • Base Selection: The base is crucial for the transmetalation step.[2][3] A range of bases can be used, including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][6] The optimal base is often substrate-dependent and may require screening.

  • Solvent Choice and Purity: Ensure solvents are anhydrous and properly degassed.[1] Oxygen can lead to the oxidative homocoupling of the boronic acid, a common side reaction.[1][2] Common solvents for Suzuki reactions include toluene, dioxane, and THF, often with some water.[5][6]

  • Temperature Control: While heating is generally required, excessive temperatures can promote side reactions and decomposition of the starting materials or product.[4] Monitor the reaction temperature closely.

Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion, and I still see starting materials. What should I do?

A1: Incomplete conversion is a common issue.[1] First, verify the quality of your reagents, especially the this compound.[1] Consider optimizing the reaction conditions by screening different bases, solvents, and temperatures. It might also be beneficial to switch to a more active catalyst system, for instance, by using a more electron-rich and bulky phosphine (B1218219) ligand.[3]

Q2: I am observing a significant amount of a side product that appears to be the homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling is often caused by the presence of oxygen.[1] Ensure your reaction setup is thoroughly degassed with an inert gas like argon or nitrogen before adding the catalyst.[2] Using a direct Pd(0) catalyst source instead of a Pd(II) precatalyst can also minimize this side reaction.[1]

Q3: Is it better to use this compound or its pinacol ester derivative?

A3: While boronic acids can be more reactive, they are also more prone to degradation through protodeboronation.[7] Pinacol esters are generally more stable and can be a better choice, especially if you are experiencing issues with low yields due to boronic acid decomposition.[1][3]

Q4: What is the optimal temperature for a Suzuki coupling with this compound?

A4: The optimal temperature can vary depending on the specific substrates and catalyst system used. Generally, temperatures in the range of 80-110 °C are employed. However, since this compound derivatives can be heat-sensitive, it's advisable to start at a lower temperature (e.g., 80 °C) and monitor the reaction progress.[4]

Quantitative Data Summary

The following table summarizes a selection of reported reaction conditions for Suzuki couplings that can serve as a starting point for optimization.

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Aryl BromidePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95
Aryl ChloridePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O11070-85
Aryl IodidePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8060-90
Aryl TriflatePdCl₂(dppf) (3)-Cs₂CO₃Dioxane9075-92

Note: Yields are highly substrate-dependent and the conditions listed are illustrative examples.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound
  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask), add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium catalyst and, if separate, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique like TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using an appropriate method, such as flash column chromatography.[2]

Visualizations

Suzuki_Coupling_Workflow start Start reagents Combine: - this compound - Aryl Halide - Base start->reagents degas Degas with Inert Gas reagents->degas add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst heat Heat & Stir add_catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Quality (Boronic Acid, Solvent, Base) start->check_reagents optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) start->optimize_catalyst screen_conditions Screen Reaction Conditions (Base, Solvent, Temperature) start->screen_conditions side_reactions Investigate Side Reactions (Protodeboronation, Homocoupling) start->side_reactions solution1 Use Fresh Reagents/ Boronate Ester check_reagents->solution1 solution2 Use Bulky, Electron-Rich Ligands (e.g., SPhos) optimize_catalyst->solution2 solution3 Systematic Screening screen_conditions->solution3 solution4 Ensure Rigorous Degassing/ Anhydrous Conditions side_reactions->solution4

Caption: Troubleshooting logic for addressing low yields in Suzuki coupling.

References

N-Boc-indole-2-boronic acid decomposition during recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-indole-2-boronic acid, with a focus on issues related to its decomposition during recrystallization.

Frequently Asked Questions (FAQs)

Q1: My this compound is decomposing during recrystallization. What are the likely causes?

Decomposition of this compound during recrystallization is primarily caused by two potential pathways:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This reaction can be catalyzed by acidic or basic conditions.[1][2]

  • N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions, exposing the indole (B1671886) nitrogen.[3][4][5][6]

Elevated temperatures during recrystallization can accelerate both of these decomposition processes.[7]

Q2: What is the recommended solvent and temperature for recrystallizing this compound?

Ethyl acetate (B1210297) is recommended as a suitable solvent for recrystallization, as it has been shown to provide a good balance of yield and purity.[7] It is crucial to avoid excessively high temperatures to prevent decomposition. The optimal recrystallization temperature is suggested to be around 60°C.[7]

Q3: I'm observing an oiling out of my product during recrystallization instead of crystal formation. What should I do?

Oiling out can occur if the solution is supersaturated or if the cooling process is too rapid. To address this:

  • Re-heat the solution until the oil redissolves completely.

  • Add a small amount of additional solvent to reduce the concentration slightly.

  • Cool the solution slowly to room temperature, and then further cool it in an ice bath.

  • Utilize a seed crystal , if available, to induce crystallization.

  • Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.

Q4: My final product after recrystallization has a low melting point and shows impurities in the NMR spectrum. What are the possible impurities?

The primary impurities resulting from decomposition are likely N-Boc-indole (from protodeboronation) and indole-2-boronic acid (from N-Boc deprotection). The presence of starting material or residual solvents is also possible.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during the recrystallization of this compound.

Problem: Significant Product Loss and/or Presence of Impurities After Recrystallization
Potential Cause Troubleshooting Steps
Excessive Heat - Monitor the temperature carefully and ensure it does not exceed 60°C when dissolving the solid.[7]- Use a water bath for gentle and uniform heating.
Prolonged Heating - Minimize the time the solution is kept at an elevated temperature. Dissolve the solid efficiently and then allow it to cool.
Acidic or Basic Impurities - Ensure all glassware is clean and free of acidic or basic residues.- Use high-purity solvents for recrystallization.- If acidic or basic conditions are suspected to be generated during the process, consider a mild workup with a dilute bicarbonate solution followed by drying before recrystallization.
Inappropriate Solvent - While ethyl acetate is recommended, if issues persist, consider other solvents like diethyl ether, petroleum ether, acetone, ethanol, methanol, or methylene (B1212753) chloride, though yield and purity may vary.[7]

Experimental Protocols

Recommended Recrystallization Protocol for this compound
  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethyl acetate.

  • Heating: Gently warm the suspension in a water bath to a maximum of 60°C with stirring until the solid is completely dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_start cluster_check cluster_actions cluster_outcome Start Decomposition during Recrystallization Check_Temp Was Temperature > 60°C? Start->Check_Temp Check_Time Prolonged Heating? Check_Temp->Check_Time No Action_Temp Maintain Temp ≤ 60°C Check_Temp->Action_Temp Yes Check_Purity Solvent/Glassware Purity? Check_Time->Check_Purity No Action_Time Minimize Heating Time Check_Time->Action_Time Yes Action_Purity Use High-Purity Solvent & Clean Glassware Check_Purity->Action_Purity No Success Successful Recrystallization Check_Purity->Success Yes Action_Temp->Check_Time Action_Time->Check_Purity Action_Purity->Success

Caption: Troubleshooting workflow for this compound decomposition.

Potential Decomposition Pathways

Decomposition_Pathways cluster_main cluster_conditions cluster_products Main_Compound This compound Condition1 Acid/Base Heat Condition2 Acid Heat Product1 N-Boc-indole (Protodeboronation) Condition1->Product1 Protodeboronation Product2 Indole-2-boronic acid (N-Boc Deprotection) Condition2->Product2 N-Boc Deprotection

Caption: Potential decomposition pathways of this compound.

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions of N-Boc-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for the Suzuki-Miyaura cross-coupling of N-Boc-indole-2-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield or incomplete conversion in the Suzuki-Miyaura coupling of this compound?

A1: Low yields are typically due to one or more of the following factors:

  • Reagent Quality: The stability of this compound is critical. It can degrade upon storage or decompose at elevated temperatures.[1] Additionally, the activity of the palladium catalyst and the purity of the ligand, base, and solvent are crucial for a successful reaction.[2]

  • Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature all significantly impact the reaction outcome. These parameters often need to be screened and optimized for each specific substrate combination.

  • Oxygen Contamination: The active Pd(0) catalyst and phosphine (B1218219) ligands are sensitive to oxidation. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of unwanted side products.[2]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material and reduce the yield of the desired product.[2]

Q2: How can I minimize protodeboronation of this compound?

A2: Protodeboronation is a common issue with heteroaryl boronic acids. To minimize this side reaction:

  • Use freshly prepared or purified this compound.

  • Consider using more stable boronic acid derivatives, such as pinacol (B44631) esters, if protodeboronation is severe.[2]

  • Optimize the base and solvent system. Anhydrous conditions and milder bases may reduce the rate of protodeboronation.

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: A good starting point for optimization would be:

  • Catalyst: Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand.

  • Ligand: Triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like SPhos or XPhos, particularly for challenging couplings.

  • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.

  • Solvent: A mixture of an organic solvent and water, such as dioxane/water or THF/water.

  • Temperature: Start with a moderate temperature, such as 80-100 °C, and adjust as needed.

Q4: How does the Boc protecting group on the indole (B1671886) nitrogen affect the reaction?

A4: The Boc (tert-butoxycarbonyl) protecting group can influence the electronic properties and steric hindrance of the indole nucleus. While it protects the N-H group from participating in side reactions, studies have shown that for the coupling of indolylboronic acids with phenyl bromides, yields can be lower with a Boc group compared to an unprotected indole.[3] This may be due to steric hindrance or altered electronic effects influencing the catalytic cycle.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to avoid issues with in-situ reduction of Pd(II) precursors.[2]
Degraded this compoundUse freshly prepared or purified boronic acid. Store it under inert atmosphere and at low temperature.
Inefficient degassingEnsure all solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[2]
Incorrect base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water, toluene/water). The optimal choice is substrate-dependent.
Low reaction temperatureGradually increase the reaction temperature, but be mindful that higher temperatures can also promote side reactions and decomposition of the boronic acid.[1][2]
Presence of Homocoupled Product (Biaryl of Boronic Acid) Oxygen in the reaction mixtureImprove the degassing procedure.[2]
Use of a Pd(II) precatalystThe in-situ reduction of Pd(II) to Pd(0) can sometimes lead to homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this.[2]
Presence of Dehalogenated Starting Material Source of hydrideAmine bases or alcohol solvents can sometimes act as hydride sources. Consider switching to a carbonate or phosphate (B84403) base and an aprotic solvent.
Incomplete Consumption of Starting Materials Insufficient catalyst loadingIncrease the catalyst loading in small increments.
Insufficient baseEnsure at least 2-3 equivalents of base are used relative to the limiting reagent.
Poor mixingEnsure vigorous stirring to maintain a homogeneous reaction mixture.
Difficult Purification Co-elution of product with byproductsOptimize the reaction to minimize side products. For purification, consider alternative chromatographic techniques or recrystallization. Acid-base extraction can sometimes help remove unreacted boronic acid.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from studies on the Suzuki-Miyaura coupling of indole derivatives, which can serve as a guide for optimizing reactions with this compound.

Table 1: Effect of Palladium Source and Ligand on Yield

Reaction of 3-chloroindazole with 5-indole boronic acid.

Palladium Source (2 mol%)Ligand (3 mol%)Yield (%)
Pd₂(dba)₃XPhos56
Pd₂(dba)₃SPhos52
Pd(OAc)₂XPhos49
Pd(OAc)₂SPhos47
Precatalyst P1*XPhos69
Precatalyst P2**SPhos80

*P1 = XPhos-ligated palladacycle **P2 = SPhos-ligated palladacycle (Data sourced from a study on unprotected nitrogen-rich heterocycles, which provides insights into catalyst and ligand effects on indole-related couplings)[4]

Table 2: Influence of Base and Solvent on Yield

Reaction of 4-bromoanisole (B123540) with phenylboronic acid, a model system illustrating general trends.

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃Toluene/H₂O801285
K₃PO₄Dioxane100892
Cs₂CO₃THF/H₂O661295
NaOHEthanol/H₂O78690

(This table presents typical conditions and yields for a standard Suzuki coupling, providing a baseline for optimization.)

Table 3: Coupling of N-Protected Indoles with Phenylboronic Acid

Indole SubstrateProtecting GroupYield (%)
5-BromoindoleNone>95
5-Bromo-1-Boc-indoleBoc~82 (with some deprotection)
5-Bromo-1-benzyl-indoleBenzyl~70

(Data from a study on the double arylation of 5,7-dibromoindoles, indicating the influence of N-protecting groups.)[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 0.5-2.5 mol%) and a ligand (e.g., SPhos, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)L₂-Ar' Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar' (Product) RedElim->Product Reagents R-X (Aryl Halide) Reagents->OxAdd BoronicAcid Ar'-B(OH)₂ (this compound) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Verify Reagent Quality (Boronic Acid, Catalyst, Ligand, Solvent, Base) Start->CheckReagents CheckDegassing Ensure Thorough Degassing Start->CheckDegassing OptimizeConditions Systematically Optimize Conditions CheckReagents->OptimizeConditions CheckDegassing->OptimizeConditions ScreenBase Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) OptimizeConditions->ScreenBase No Improvement ScreenSolvent Screen Solvents (Dioxane/H₂O, THF/H₂O) OptimizeConditions->ScreenSolvent No Improvement ScreenTemp Vary Temperature OptimizeConditions->ScreenTemp No Improvement ScreenCatalyst Screen Catalyst/Ligand System OptimizeConditions->ScreenCatalyst No Improvement Success Improved Yield ScreenBase->Success Improvement ScreenSolvent->Success Improvement ScreenTemp->Success Improvement ScreenCatalyst->Success Improvement

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of N-Boc-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N-Boc-indole-2-boronic acid, with a focus on column chromatography and alternative methods.

Frequently Asked Questions (FAQs)

Q1: Is column chromatography the recommended method for purifying this compound?

A1: While column chromatography is a common purification technique, it presents significant challenges for this compound and other boronic acids. Due to their polarity, these compounds often exhibit strong interactions with silica (B1680970) gel, which can lead to streaking, poor separation, and even decomposition on the column.[1] Recrystallization is frequently the preferred method for obtaining high-purity this compound.[2]

Q2: Why does my this compound streak or not move from the baseline on a silica gel TLC plate?

A2: The acidic nature of the silica gel surface can lead to strong adsorption of the polar boronic acid functional group. This interaction prevents clean elution, resulting in significant streaking or immobility of the compound. This is a common issue encountered with boronic acids on standard silica gel.

Q3: My this compound appears to be decomposing during purification. What could be the cause?

A3: this compound can be sensitive to heat and acidic conditions.[2] Decomposition can occur on standard silica gel due to its acidic nature. Additionally, prolonged heating during solvent evaporation or recrystallization at excessively high temperatures can lead to degradation and the formation of impurities, such as boroxines (the trimeric anhydride (B1165640) of the boronic acid).[2][3] Protodeboronation, the cleavage of the C-B bond, can also occur, particularly under harsh acidic or basic conditions.

Q4: What are the common impurities found in crude this compound?

A4: Common impurities can include unreacted starting materials, byproducts from the synthesis, the corresponding boroxine, and products of protodeboronation. If the Boc-protection step was incomplete, you might also have the unprotected indole-2-boronic acid.

Q5: Are there more reliable alternatives to standard silica gel chromatography for this purification?

A5: Yes, several alternative methods are often more effective for purifying this compound. These include:

  • Recrystallization: This is a highly effective method for this specific compound, with ethyl acetate (B1210297) being a recommended solvent.[2]

  • Acid-Base Extraction: This technique exploits the acidic nature of the boronic acid to separate it from neutral impurities.

  • Boric Acid-Impregnated Silica Gel: This modified stationary phase can suppress the over-adsorption of boronic acids and reduce decomposition.[4][5]

  • Scavenger Resins: Resins functionalized with diol or amine groups can selectively bind to the boronic acid, allowing for its removal from the reaction mixture.[1]

Troubleshooting Guide

Problem 1: Significant Streaking and/or Poor Recovery During Column Chromatography
  • Possible Cause: Strong interaction between the boronic acid and the acidic silica gel.

  • Solution 1: Deactivate the Silica Gel. Before running the column, flush the packed silica gel with a solvent system containing 1-3% triethylamine. This will neutralize the acidic sites on the silica surface. After this pre-treatment, you can run the column with your desired eluent.

  • Solution 2: Use Boric Acid-Impregnated Silica Gel. This modified silica has been shown to reduce the over-adsorption of boronic acids and their esters, leading to better chromatographic performance.[4][5] A detailed protocol for its preparation is provided below.

  • Solution 3: Consider an Alternative Purification Method. If streaking persists, it is highly recommended to switch to a non-chromatographic method like recrystallization or acid-base extraction.

Problem 2: The Compound Co-elutes with Impurities
  • Possible Cause: The polarity of the product and impurities are too similar under the chosen chromatography conditions.

  • Solution 1: Optimize the Eluent System. Systematically screen different solvent systems with varying polarities. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may improve separation.

  • Solution 2: Employ an Alternative Purification Technique. Recrystallization is often very effective at removing impurities with different solubilities. Acid-base extraction can separate the acidic boronic acid from neutral impurities.

Problem 3: The Purified Product Shows Signs of Decomposition (e.g., new spots on TLC, unexpected NMR signals)
  • Possible Cause 1: Degradation on the acidic silica gel.

    • Solution: Use deactivated silica gel or boric acid-impregnated silica gel as described above. Also, minimize the time the compound spends on the column by running the chromatography as quickly as possible.[6]

  • Possible Cause 2: Thermal decomposition.

    • Solution: Avoid high temperatures during solvent removal using a rotary evaporator.[3] If performing recrystallization, use the minimum temperature required to dissolve the compound. For this compound, a recrystallization temperature of 60°C has been suggested as optimal to balance yield and purity.[2]

Data Presentation

Table 1: Suggested Starting Conditions for Column Chromatography of this compound and its Precursors

CompoundStationary PhaseEluent System (v/v)Typical Rf ValueNotes
N-Boc-indole (precursor)Silica GelEthyl acetate/Petroleum ether (1:10)Not specifiedUsed for the purification of the Boc-protected indole (B1671886) intermediate.[2]
Indole derivative (precursor)Silica GelEthyl acetate/Petroleum ether (1:5)Not specifiedUsed for the purification of an indole ring precursor.[2]
This compoundSilica GelHexane/Ethyl acetate (e.g., 7:3 to 1:1)Highly variableCaution: Prone to streaking and decomposition. A target Rf of 0.2-0.3 is generally recommended for good separation.
This compoundBoric Acid-Impregnated Silica GelHexane/Ethyl acetate (e.g., 7:3 to 1:1)Improved spot shapeMay require optimization of the eluent system.

Table 2: Recrystallization Solvents for this compound

SolventOutcomeReference
Ethyl acetateGood yield and purity[2]
Diethyl ether, petroleum ether, acetone, ethanol (B145695), methanol, dichloromethaneAlso effective, but ethyl acetate is reported to be optimal[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate (approximately 60°C).[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can place the flask in an ice bath or gently scratch the inside of the flask with a glass rod.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from literature procedures.[4][7]

  • Suspension: In a round-bottom flask, create a suspension of silica gel in a 5% (w/v) solution of boric acid in ethanol.

  • Stirring: Stir the suspension at room temperature for 1-2 hours.

  • Filtration: Remove the ethanol and excess boric acid by filtration.

  • Washing: Wash the impregnated silica gel with fresh ethanol (3 times).

  • Drying: Dry the silica gel in a vacuum oven at 100-140°C for 24-48 hours. The dried boric acid-impregnated silica gel is now ready for use in column chromatography.

Protocol 3: Removal of Excess Boronic Acid using a Scavenger Resin

This is a general protocol for using a diethanolamine (B148213) (DEAM) functionalized scavenger resin.[1]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane, THF).

  • Addition of Scavenger: Add 2-4 equivalents of the DEAM scavenger resin relative to the amount of residual boronic acid.

  • Stirring: Stir the suspension at room temperature for 1-4 hours. Monitor the disappearance of the boronic acid from the solution by TLC or LC-MS.

  • Filtration: Filter the mixture to remove the resin.

  • Rinsing: Wash the collected resin with a small amount of the solvent used for the reaction to recover any adsorbed product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the product, free of the boronic acid impurity.

Visualizations

G Troubleshooting Workflow for this compound Purification start Crude this compound recrystallization Attempt Recrystallization (e.g., from Ethyl Acetate) start->recrystallization impurity_check Purity Check (TLC, NMR) recrystallization->impurity_check pure_product Pure Product impurity_check->pure_product Pure column_chrom Column Chromatography Required impurity_check->column_chrom Impure streaking Streaking/Decomposition on Silica? column_chrom->streaking scavenger Use Scavenger Resin (for removing residual boronic acid) column_chrom->scavenger To remove excess starting material deactivate_silica Use Deactivated Silica (TEA wash) or Boric Acid-Impregnated Silica streaking->deactivate_silica Yes acid_base Consider Acid-Base Extraction streaking->acid_base No, but co-elution success Successful Purification deactivate_silica->success failure Purification still problematic deactivate_silica->failure acid_base->success acid_base->failure scavenger->success

Caption: Troubleshooting workflow for purifying this compound.

G General Experimental Workflow for Purification start Crude Product analysis Analyze crude material (TLC, NMR) start->analysis decision Choose Purification Strategy analysis->decision recrystallization Recrystallization decision->recrystallization High purity, crystalline solid chromatography Column Chromatography decision->chromatography Multiple impurities extraction Acid-Base Extraction decision->extraction Neutral impurities crystals Collect Crystals recrystallization->crystals column_setup Prepare Column (Standard, Deactivated, or Boric Acid-Impregnated Silica) chromatography->column_setup extract_layers Extract between organic and aqueous basic layers extraction->extract_layers isolate_product Isolate Product crystals->isolate_product run_column Run Column & Collect Fractions column_setup->run_column final_analysis Analyze Fractions/Product (TLC, NMR) run_column->final_analysis extract_layers->isolate_product isolate_product->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: N-Boc-Indole-2-Boronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-indole-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: The two most prevalent side reactions are protodeborylation and homocoupling. Protodeborylation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of N-Boc-indole.[1] Homocoupling results in the formation of a symmetrical bi-indolyl dimer from the coupling of two molecules of this compound.

Q2: What factors contribute to the protodeborylation of this compound?

A2: Protodeborylation is often exacerbated by prolonged reaction times, elevated temperatures, and the presence of excess water and a strong base.[2] Heteroaryl boronic acids, like this compound, are particularly susceptible to this side reaction.[3]

Q3: How can I minimize homocoupling of this compound?

A3: Homocoupling is primarily promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid molecules.[4] Thoroughly degassing the solvents and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst is crucial for minimizing this side reaction.

Q4: Is the N-Boc protecting group stable under typical Suzuki-Miyaura coupling conditions?

A4: The stability of the N-Boc group can be condition-dependent. While it is generally stable to many basic conditions used in Suzuki coupling, some studies have reported partial or complete deprotection, especially with certain base and solvent combinations or at elevated temperatures.[5][6] It is advisable to monitor the integrity of the Boc group during reaction optimization.

Q5: Are there more stable alternatives to this compound?

A5: Yes, converting the boronic acid to its corresponding pinacol (B44631) ester or trifluoroborate salt can significantly enhance its stability and reduce the propensity for protodeborylation.[2] These derivatives often provide a slow release of the active boronic acid under the reaction conditions, leading to cleaner reactions and higher yields.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low Yield of the Desired Cross-Coupled Product and a Significant Amount of N-Boc-Indole Byproduct.
  • Potential Cause: Protodeborylation of this compound.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Boronic acids can degrade upon storage. Use freshly purchased or properly stored this compound.

    • Optimize the Base: The choice and amount of base are critical. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or alkoxides. The base is crucial for activating the boronic acid for transmetalation.[7]

    • Anhydrous Conditions: While some water is often necessary to dissolve the base, excessive water can promote protodeborylation. Consider using anhydrous solvents and minimizing the amount of aqueous base.

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly reduce the rate of protodeborylation.[8]

    • Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to its pinacol ester or trifluoroborate salt.

Issue 2: Formation of a Symmetrical Bi-indolyl Byproduct.
  • Potential Cause: Homocoupling of this compound.

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (argon or nitrogen) prior to the addition of the palladium catalyst. This is the most critical step to prevent oxygen-mediated homocoupling.

    • Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources such as Pd(OAc)₂, which require in-situ reduction that can sometimes promote homocoupling.

    • Optimize Catalyst and Ligand: The choice of palladium precursor and ligand can influence the rate of homocoupling. Screening different catalyst systems may be necessary.

Issue 3: Cleavage of the N-Boc Protecting Group.
  • Potential Cause: The N-Boc group is being cleaved under the reaction conditions.

  • Troubleshooting Steps:

    • Milder Base: If deprotection is observed, consider switching to a milder base such as K₂CO₃ or Cs₂CO₃.

    • Lower Temperature and Shorter Reaction Time: Minimizing the exposure of the substrate to the reaction conditions can help preserve the Boc group. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

    • Alternative Protecting Group: If Boc deprotection remains a persistent issue, consider using a more robust protecting group for the indole (B1671886) nitrogen that is compatible with your overall synthetic strategy.

Data Presentation

Table 1: Influence of Reaction Parameters on Side Product Formation in Suzuki-Miyaura Coupling of this compound

ParameterConditionEffect on ProtodeborylationEffect on HomocouplingRecommendation
Base Strong (e.g., NaOH)IncreasedModerateUse weaker inorganic bases (K₃PO₄, K₂CO₃).
Weak (e.g., K₂CO₃)DecreasedLowPreferred for minimizing protodeborylation.
Solvent Protic (e.g., alcohols)IncreasedModerateUse aprotic solvents (e.g., dioxane, toluene) with minimal water.
Aprotic (e.g., dioxane)DecreasedLowIdeal for suppressing protodeborylation.
Temperature High (>100 °C)Significantly IncreasedIncreasedOptimize for the lowest effective temperature.
Moderate (60-80 °C)ModerateLowA good starting point for balancing reaction rate and side reactions.
Atmosphere AirModerateSignificantly IncreasedCrucial: Always use an inert atmosphere (Ar or N₂).
Inert (Ar or N₂)No direct effectMinimizedEssential for preventing homocoupling.

Note: The effects described are general trends and the optimal conditions should be determined experimentally for each specific reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a suitable base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary) in a small amount of degassed solvent. Add the catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Coupling_Workflow cluster_main_pathway Desired Suzuki-Miyaura Coupling Pathway cluster_side_reactions Common Side Reactions A This compound + Aryl Halide C Oxidative Addition A->C B Pd(0) Catalyst + Base B->C D Transmetalation C->D E Reductive Elimination D->E F Desired Coupled Product E->F G Pd(0) Regeneration E->G G->C SR1 Protodeborylation SR1_product N-Boc-indole SR1->SR1_product SR2 Homocoupling SR2_product Bi-indolyl Dimer SR2->SR2_product A_side->SR1 H₂O, Base, Heat A_side->SR2 O₂, Pd Catalyst Troubleshooting_Logic cluster_analysis Byproduct Analysis cluster_solutions Potential Solutions Start Low Yield or Complex Mixture? Check_Protodeborylation N-Boc-indole observed? Start->Check_Protodeborylation Analyze byproducts Check_Homocoupling Bi-indolyl dimer observed? Start->Check_Homocoupling Check_Deprotection Deprotected product observed? Start->Check_Deprotection Sol_Protodeborylation Use weaker base Lower temperature Anhydrous solvent Use boronic ester Check_Protodeborylation->Sol_Protodeborylation Yes Sol_Homocoupling Thoroughly degas solvents Use inert atmosphere Use Pd(0) catalyst Check_Homocoupling->Sol_Homocoupling Yes Sol_Deprotection Use milder base Shorter reaction time Lower temperature Check_Deprotection->Sol_Deprotection Yes

References

Technical Support Center: Boc-Protected Indole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Boc-protected indoles in cross-coupling reactions. The information is designed to help identify and resolve common experimental challenges.

Troubleshooting Guide

This guide addresses specific problems that may arise during the cross-coupling of Boc-protected indoles.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield for my cross-coupling reaction with a Boc-protected indole (B1671886). What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in cross-coupling reactions involving Boc-protected indoles can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The palladium catalyst is crucial and can be a common point of failure.

    • Troubleshooting:

      • Ensure the catalyst has been stored under an inert atmosphere and handled properly to prevent exposure to oxygen.

      • Consider using a pre-catalyst for more reliable formation of the active catalytic species.

      • Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. The choice of ligand is critical and can significantly impact reactivity.

  • Suboptimal Reaction Conditions: The base, solvent, and temperature play a vital role in the catalytic cycle.

    • Troubleshooting:

      • Base: The base is essential for activating the coupling partner (e.g., boronic acid in Suzuki coupling).[1][2] Ensure the base is anhydrous and screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

      • Solvent: The solvent must be anhydrous and thoroughly degassed to remove oxygen. Common solvents include dioxane, toluene, and THF.

      • Temperature: Cross-coupling reactions often require elevated temperatures. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be aware that high temperatures can sometimes lead to decomposition or side reactions.

  • Reagent Integrity: The quality of your starting materials is paramount.

    • Troubleshooting:

      • Boc-Indole: Verify the purity of your Boc-protected indole. Impurities can inhibit the catalyst.

      • Coupling Partner: For Suzuki reactions, boronic acids can degrade over time through protodeboronation.[1] Use freshly purchased or recently prepared boronic acids of high purity.

  • Electronic Effects of the Boc Group: While the Boc group is often beneficial, its electron-withdrawing nature can sometimes reduce the reactivity of the indole ring in certain transformations.[3][4]

    • Troubleshooting:

      • If you suspect the Boc group is hindering the reaction, consider screening other N-protecting groups (e.g., SEM, Ts) to see if they offer improved reactivity for your specific substrate and coupling partner.

Issue 2: Observation of Significant Side Products

Question: My reaction is producing multiple side products along with my desired coupled product. What are these likely to be and how can I minimize them?

Answer:

The formation of side products is a common issue. Identifying the nature of these byproducts can help in devising a strategy to suppress their formation.

  • Homocoupling: This is a frequent side reaction where the coupling partner (e.g., boronic acid in Suzuki coupling or the aryl halide) couples with itself.

    • Troubleshooting:

      • Thorough Degassing: Ensure the reaction mixture is rigorously degassed to minimize the presence of oxygen, which can promote homocoupling.

      • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one coupling partner can sometimes favor homocoupling.

      • Catalyst/Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different ligands may be necessary.

  • Deprotection of the Boc Group: The Boc group can be labile under certain conditions, particularly acidic or high-temperature environments.[5][6][7]

    • Troubleshooting:

      • Reaction Conditions: Avoid strongly acidic conditions. If your reaction requires an additive, ensure it is compatible with the Boc group.

      • Temperature: High reaction temperatures can lead to thermal cleavage of the Boc group.[6] If possible, try running the reaction at a lower temperature for a longer duration.

      • Alternative Protecting Groups: If Boc deprotection is a persistent issue, consider a more robust protecting group for your specific reaction conditions.

  • Protodeboronation (in Suzuki Coupling): The boronic acid can be replaced by a hydrogen atom, leading to a deboronated starting material.[1]

    • Troubleshooting:

      • Anhydrous Conditions: Minimize the amount of water in the reaction, as it can facilitate protodeboronation.

      • Fresh Reagents: Use high-purity, fresh boronic acid.

Frequently Asked Questions (FAQs)

Q1: Is N-protection of indole always necessary for cross-coupling reactions?

A1: While not universally required for all cross-coupling reactions, N-protection of the indole is highly recommended in most cases. The acidic N-H proton of an unprotected indole can interfere with the catalytic cycle, leading to lower yields and inconsistencies.[1][2] Protecting the indole nitrogen, often with a Boc group, generally leads to more reliable and higher-yielding reactions.

Q2: How does the Boc protecting group affect the regioselectivity of C-H functionalization on the indole ring?

A2: The Boc group can act as a directing group in certain C-H activation/functionalization reactions. For instance, in iridium-catalyzed C-H borylation, the Boc group can direct borylation to specific positions on the indole nucleus. This directing effect can be a powerful tool for achieving regioselectivity that might be difficult to obtain with an unprotected indole.

Q3: Can the Boc group be cleaved in situ during the cross-coupling reaction?

A3: Yes, in some instances, the Boc group can be cleaved under the reaction conditions, especially if the reaction is run at high temperatures or in the presence of acidic or basic additives that are harsh enough to remove the Boc group.[6][8] This can sometimes be an intended part of a tandem reaction sequence, but if it is an undesired side reaction, optimization of the reaction conditions (e.g., lower temperature, milder base) is necessary.

Q4: What are the best practices for setting up a Boc-protected indole cross-coupling reaction?

A4:

  • Use High-Purity Reagents: Ensure your Boc-protected indole, coupling partner, catalyst, ligand, and base are of high purity.

  • Maintain Anhydrous and Inert Conditions: Use anhydrous solvents and thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before heating. Handle catalysts and ligands under an inert atmosphere.

  • Optimize Reaction Parameters: Systematically screen catalysts, ligands, bases, solvents, and temperatures to find the optimal conditions for your specific substrates.

  • Monitor the Reaction: Track the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time and to identify the formation of any side products.

Experimental Protocols

Below are representative experimental protocols for common cross-coupling reactions of Boc-protected indoles. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of N-Boc-5-bromoindole

  • Reactants:

    • N-Boc-5-bromoindole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/H₂O (4:1 mixture)

  • Procedure:

    • To a reaction vessel, add N-Boc-5-bromoindole, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add the degassed dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Sonogashira Coupling of N-Boc-5-iodoindole

  • Reactants:

    • N-Boc-5-iodoindole (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02 equiv)

    • CuI (0.04 equiv)

    • Triethylamine (B128534) (TEA) (2.0 equiv)

  • Solvent: THF

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add N-Boc-5-iodoindole, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for cross-coupling reactions of Boc-protected indoles under various conditions. Note that yields are highly substrate-dependent and these values serve as a general guide.

Cross-Coupling TypeIndole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura N-Boc-5-bromoindolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90~85
Suzuki-Miyaura N-Boc-4-chloroindole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100~78
Heck N-Boc-5-bromoindoleStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100~90
Sonogashira N-Boc-5-iodoindolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT~92
Buchwald-Hartwig N-Boc-5-bromoindoleMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100~88

Logical Workflow Diagram

Troubleshooting_Cross_Coupling start Low/No Yield in Boc-Indole Cross-Coupling check_catalyst 1. Check Catalyst Activity start->check_catalyst catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive check_conditions 2. Evaluate Reaction Conditions conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal check_reagents 3. Verify Reagent Quality reagents_impure Impure Reagents? check_reagents->reagents_impure consider_electronic_effects 4. Consider Electronic Effects of Boc Group boc_effect Boc Group Inhibitory? consider_electronic_effects->boc_effect catalyst_inactive->check_conditions No solution_catalyst Use fresh catalyst Screen different Pd sources/ligands Use a pre-catalyst catalyst_inactive->solution_catalyst Yes conditions_suboptimal->check_reagents No solution_conditions Screen bases (K2CO3, Cs2CO3) Use anhydrous, degassed solvent Optimize temperature conditions_suboptimal->solution_conditions Yes reagents_impure->consider_electronic_effects No solution_reagents Purify starting materials Use fresh boronic acid reagents_impure->solution_reagents Yes solution_boc_effect Screen alternative N-protecting groups (e.g., SEM, Ts) boc_effect->solution_boc_effect Yes

Caption: Troubleshooting workflow for low-yield Boc-indole cross-coupling.

References

Technical Support Center: Recrystallization of N-Boc-Indole-2-Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the selection of an appropriate solvent for the recrystallization of N-Boc-indole-2-boronic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly recommended solvent for the recrystallization of this compound derivatives?

A1: Ethyl acetate (B1210297) is widely recommended as the best choice for recrystallizing this compound and its derivatives. It has been shown to provide a high yield and purity of the final product.[1]

Q2: Are there other solvents that can be used for the recrystallization of these compounds?

A2: Yes, a range of other solvents have been found to be effective for the recrystallization and purification of this compound derivatives. These include diethyl ether, petroleum ether, acetone, ethanol, methanol, and methylene (B1212753) chloride.[1] The optimal solvent may vary depending on the specific derivative.

Q3: Are this compound derivatives sensitive to high temperatures during recrystallization?

A3: Yes, these compounds can be unstable and may partially decompose at elevated temperatures.[1] It is crucial to avoid excessively high temperatures during the recrystallization process to prevent degradation and ensure the purity of the product. An optimal recrystallization temperature of 60°C has been suggested.[1]

Q4: What are some common impurities that I might encounter?

A4: Common impurities in boronic acids can include protodeborylation products (where the boronic acid group is replaced by a hydrogen), as well as oxidized or polymerized materials.[2] For N-Boc protected compounds, deprotection (loss of the Boc group) can also be a potential impurity.[2]

Q5: My compound is an oil and will not crystallize. What should I do?

A5: If your this compound derivative is an oil, recrystallization may not be a suitable purification method. Alternative techniques such as column chromatography on neutral alumina (B75360) may be more effective.[3] Some boronic esters are also purified by distillation if they are thermally stable.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery/Yield The compound is too soluble in the chosen solvent even at low temperatures.- Try a solvent in which the compound is less soluble. - Use a solvent mixture (e.g., ethyl acetate/petroleum ether) to decrease solubility. - Ensure the solution is sufficiently cooled and allowed adequate time for crystallization.
No Crystals Form - The solution is not supersaturated. - The compound may be an oil.- Reduce the volume of the solvent by evaporation. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound. - If the compound is an oil, consider alternative purification methods.[3]
Product is Impure After Recrystallization - The cooling process was too rapid, trapping impurities. - The chosen solvent did not effectively differentiate between the product and the impurity.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Wash the collected crystals with a small amount of cold solvent. - Try a different recrystallization solvent or a multi-solvent system.
Product Oiling Out The boiling point of the solvent is higher than the melting point of the compound.- Use a lower-boiling point solvent. - Add a co-solvent to lower the overall boiling point of the solvent system.
Decomposition of the Product The recrystallization temperature is too high.- this compound derivatives can be heat-sensitive.[1] - Use a lower boiling point solvent and avoid prolonged heating. A maximum temperature of 60°C is recommended.[1]

Solvent Selection Summary

Solvent Suitability Notes
Ethyl Acetate Highly Recommended Often provides the best balance of solubility for high yield and purity.[1]
Diethyl Ether EffectiveA good alternative for purification.[1]
Petroleum Ether EffectiveCan be used, potentially in a co-solvent system to reduce solubility.[1]
Acetone EffectiveAnother viable option for recrystallization.[1]
Ethanol/Methanol EffectiveCan be used, but be mindful of the polarity.[1]
Dichloromethane EffectiveA suitable solvent for recrystallization.[1]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The specific volumes and temperatures may need to be optimized for your particular derivative and scale.

  • Dissolution: In a flask, add the crude this compound derivative. Add a minimal amount of the chosen recrystallization solvent (e.g., ethyl acetate) to the flask.

  • Heating: Gently warm the mixture on a hot plate to a maximum of 60°C with stirring until the solid is completely dissolved.[1] If the solid does not fully dissolve, add small portions of the solvent until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Logical Workflow for Solvent Selection

G Recrystallization Solvent Selection Workflow A Start: Crude this compound derivative B Test solubility in various solvents (e.g., Ethyl Acetate, Hexanes, Toluene) A->B C Is the compound soluble in a hot solvent but sparingly soluble in the cold solvent? B->C D Select this solvent for recrystallization C->D Yes E Is the compound too soluble in all tested solvents? C->E No I Proceed with Recrystallization Protocol D->I F Try a mixed solvent system (e.g., Ethyl Acetate/Hexanes) E->F Yes G Is the compound insoluble in all tested hot solvents? E->G No F->C H Consider alternative purification methods (e.g., Chromatography) G->H Yes J End: Pure Crystalline Product I->J

Caption: A flowchart illustrating the decision-making process for selecting an appropriate recrystallization solvent.

References

Validation & Comparative

A Comparative Guide to N-Boc-indole-2-boronic Acid Versus Indole-2-boronate Esters in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly in the construction of biaryl and hetero-biaryl scaffolds. The indole (B1671886) moiety is a privileged structure in numerous biologically active compounds, making the choice of the appropriate indole-based boron reagent critical for synthetic success. This guide provides an objective comparison between N-Boc-indole-2-boronic acid and its corresponding boronate esters, focusing on their performance in Suzuki reactions, supported by experimental data and detailed protocols.

Reactivity versus Stability: The Central Trade-Off

The primary distinction between this compound and its ester derivatives, such as the commonly used pinacol (B44631) ester, lies in the balance between reactivity and stability.

This compound is generally the more reactive species in Suzuki-Miyaura couplings.[1][2] This heightened reactivity is often attributed to its greater Lewis acidity, which can facilitate the crucial transmetalation step of the catalytic cycle. However, this increased reactivity comes at the cost of reduced stability. Boronic acids are more susceptible to protodeboronation, a process where the carbon-boron bond is cleaved, especially under the basic aqueous conditions often employed in Suzuki reactions.[3] This can lead to lower yields and the formation of undesired byproducts.

Indole-2-boronate esters , particularly pinacol esters, offer significantly enhanced stability.[4] They are typically crystalline solids that are easier to handle, purify, and store over extended periods. This stability makes them more robust coupling partners, especially in complex, multi-step syntheses where the boron-containing intermediate may need to be carried through several steps. The trade-off for this stability is generally lower reactivity compared to the parent boronic acid, which may necessitate longer reaction times or more forcing conditions to achieve comparable yields.[2][5]

Performance in Suzuki Reactions: A Quantitative Comparison

Boron ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound3-Bromo-N-Boc-indolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801277[6]
N-Boc-5-methoxy-indole-2-boronic acid3-(6-bromopyridin-2-yl)-5,6-diphenyl-[1][3][4]triazinePd₂(dba)₃ / XPhosK₃PO₄Toluene (B28343)10018~70 (by NMR)[7]
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole1-benzenesulfonyl-5-bromo-1h-pyrrolo[2,3-b]pyridine(PPh₂)₂Ni(o-tolyl)BrK₃PO₄2-MeTHF/H₂O701686[8]
2-Azidoarylboronic acid pinacol estersVarious vinyl triflatesPdCl₂(PPh₃)₂NaHCO₃Toluene8012up to 99[9][10]

The data suggests that both boronic acids and their pinacol esters can be effective coupling partners in Suzuki reactions, with the optimal choice of reagent, catalyst, and conditions being highly dependent on the specific substrates involved.

Experimental Protocols

The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted for a comparative study of this compound and its pinacol ester.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound or this compound pinacol ester (1.2 equiv)

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the N-Boc-indole boron reagent (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water).

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing the Process and Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanistic differences in the transmetalation step for this compound and its boronate ester.

experimental_workflow reagents Reagents: - Aryl Halide - Boron Reagent - Catalyst - Base solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

suzuki_transmetalation cluster_acid Boronic Acid Pathway cluster_ester Boronate Ester Pathway pd_complex Ar-Pd(II)-L₂-X transmetalation_acid Transmetalation pd_complex->transmetalation_acid boronic_acid N-Boc-Indole-B(OH)₂ boronate N-Boc-Indole-B(OH)₃⁻ boronic_acid->boronate Base boronate->transmetalation_acid product_complex_acid Ar-Pd(II)-L₂-Indole transmetalation_acid->product_complex_acid pd_complex_ester Ar-Pd(II)-L₂-X transmetalation_ester Direct Transmetalation pd_complex_ester->transmetalation_ester boronate_ester N-Boc-Indole-B(OR)₂ hydrolysis Hydrolysis (optional) boronate_ester->hydrolysis boronate_ester->transmetalation_ester Base boronic_acid_from_ester N-Boc-Indole-B(OH)₂ hydrolysis->boronic_acid_from_ester product_complex_ester Ar-Pd(II)-L₂-Indole transmetalation_ester->product_complex_ester

Caption: Proposed transmetalation pathways for boronic acid vs. boronate ester in Suzuki reactions.

Conclusion and Recommendations

The selection between this compound and its boronate esters for Suzuki-Miyaura cross-coupling reactions is a strategic decision that hinges on the specific demands of the synthetic route.

Choose this compound when:

  • High reactivity and potentially shorter reaction times are desired.

  • The stability of the boron reagent is not a major concern, for instance, in a short synthetic sequence where the reagent is used immediately after preparation or purchase.

  • The reaction conditions can be optimized to minimize protodeboronation.

Choose an N-Boc-indole-2-boronate ester (e.g., pinacol ester) when:

  • Stability, ease of handling, and long shelf-life are paramount.

  • The boron-containing moiety needs to be robust enough to withstand multiple synthetic steps.

  • Reproducibility and a cleaner reaction profile are prioritized, even at the expense of longer reaction times.

Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in the context of complex, multi-step syntheses and in drug discovery pipelines where reliability and robustness are critical. However, for rapid, direct couplings, the higher reactivity of the boronic acid can be advantageous. Careful consideration of the substrate scope, reaction conditions, and the overall synthetic strategy is essential for making the optimal choice.

References

Analytical methods for quantifying N-Boc-indole-2-boronic acid purity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical methods for quantifying the purity of N-Boc-indole-2-boronic acid is essential for researchers and professionals in drug development. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to ensure accurate purity assessment of this important biochemical reagent.

Comparison of Analytical Methods

The selection of an analytical method for purity determination of this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, quantification of specific impurities, or high-throughput screening. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are among the most powerful and commonly employed techniques.[1][2]

Analytical MethodPrincipleAdvantagesDisadvantagesLimit of Detection (LOD) / Limit of Quantitation (LOQ)
HPLC-UV Chromatographic separation followed by UV detection.Robust, reproducible, and widely available.Lower sensitivity compared to MS; potential for co-elution of impurities.Method-dependent, typically in the µg/mL range.
UPLC-MS/MS Chromatographic separation with mass spectrometry detection.High sensitivity and selectivity, allows for identification and quantification of trace impurities.Higher cost and complexity; potential for ion suppression and matrix effects.As low as 0.005 ng/mL (LOD) and 0.05 ng/mL (LOQ) for some boronic acids.
Nuclear Magnetic Resonance (¹H NMR) Measures the magnetic properties of atomic nuclei.Provides structural information and can quantify the main component against a standard; non-destructive.Lower sensitivity than chromatographic methods; complex mixtures can be difficult to analyze.Dependent on the impurity and magnetic field strength.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass detection.Excellent separation for volatile compounds.Requires derivatization for non-volatile compounds like boronic acids, which adds complexity.[3]Method-dependent.

Impurity Profile of this compound

A key challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[3][4] This equilibrium between the monomeric boronic acid and the trimeric boroxine (B1236090) can complicate chromatographic analysis. Additionally, this compound derivatives can be unstable at elevated temperatures, potentially leading to decomposition.[5] Common impurities may include:

  • N-Boc-indole-2-boronic anhydride (B1165640) (Boroxine) : The cyclic trimer formed by dehydration.

  • N-Boc-indole : Formed by the loss of the boronic acid group (de-boronation).

  • Starting materials and byproducts from synthesis : Depending on the synthetic route, these can be residual reagents or side-products.[2]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the purity determination of this compound by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[6]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Acquity BEH C18)[1][7]

    • Mobile Phase: A gradient of water and acetonitrile with 10 mM ammonium (B1175870) acetate (B1210297) can be effective.[1][7] Alternatively, a simple isocratic mobile phase of acetonitrile, water, and an acid can be used.[6]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (to be determined by UV scan).

    • Column Temperature: 30 °C

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This method provides higher sensitivity for the detection and quantification of impurities.

Instrumentation:

  • UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate or formic acid

Procedure:

  • Mobile Phase and Sample Preparation: As described for the HPLC method, but using LC-MS grade solvents.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column (e.g., ACQUITY Premier BEH C18).

    • Mobile Phase: A gradient of 10 mM ammonium acetate in water and acetonitrile is a good starting point.[1][7]

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 1-5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for boronic acids, which can help minimize boroxine formation.[7]

    • Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of specific impurities.

    • Cone Voltage: Optimization is crucial to minimize in-source fragmentation and the formation of adducts. A cone voltage of around 25 V has been found to be suitable for many boronic acids.[7]

  • Data Analysis: Identify impurities based on their mass-to-charge ratio and fragmentation patterns. Quantify the main component and impurities using appropriate calibration standards.

¹H NMR Spectroscopy

¹H NMR can be used for identity confirmation and to assess purity by identifying signals that do not correspond to this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard for quantitative NMR (qNMR), if desired.

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent. A known amount of an internal standard can be added for quantitative analysis.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to the compound and any visible impurities. The relative purity can be estimated by comparing the integral of the main compound's protons to the integrals of impurity protons. The structure can be confirmed by comparing the obtained spectrum to a reference spectrum.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_hplc_workflow Chromatography & Detection cluster_nmr_workflow Spectroscopy cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC / UPLC filter->hplc nmr NMR filter->nmr inject Inject Sample hplc->inject acquire Acquire Spectrum nmr->acquire separate Separation on C18 Column inject->separate detect UV or MS Detection separate->detect analyze_chrom Analyze Chromatogram (Peak Area %) detect->analyze_chrom analyze_spec Analyze Spectrum (Signal Integration) acquire->analyze_spec

Caption: Experimental workflow for purity analysis.

impurity_formation main This compound boroxine Boroxine (Trimer) main->boroxine - 3 H₂O (Dehydration) deboronated N-Boc-indole main->deboronated De-boronation boroxine->main + 3 H₂O (Hydration)

Caption: Common impurities and degradation pathways.

References

A Comparative Guide to Reagents for Indole Functionalization: Moving Beyond N-Boc-indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the indole (B1671886) scaffold is a cornerstone of modern medicinal chemistry. While N-Boc-indole-2-boronic acid has been a widely utilized reagent for this purpose, its inherent instability can present significant challenges. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to empower researchers with more robust and efficient strategies for indole modification.

The lability of the C-B bond in many 2-heterocyclic boronic acids, including the N-Boc protected indole-2-boronic acid, often leads to decomposition during storage and under cross-coupling conditions, resulting in diminished yields and reproducibility issues. This has spurred the development of more stable and versatile alternatives that offer significant advantages in terms of handling, stability, and reactivity. This guide will explore three primary alternatives: Indole-2-MIDA boronates, Potassium indole-2-trifluoroborates, and in situ C-H borylation techniques, alongside the direct use of unprotected indoles in cross-coupling reactions.

Performance Comparison of Indole Functionalization Reagents

The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of various indole-based reagents with aryl halides. These comparisons highlight the potential for higher yields and broader applicability offered by the alternative reagents.

Table 1: Comparison of Boron Reagents in the Suzuki-Miyaura Coupling of Indole Derivatives with Aryl Chlorides

EntryIndole ReagentAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1This compound4-ChloroacetophenonePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10014[1]
2Indole-2-MIDA boronate4-ChloroacetophenonePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10093[1]
3N-Boc-indol-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃Ethanol (B145695)8581 (deprotected)[2]

Table 2: Suzuki-Miyaura Coupling of Unprotected Haloindoles

EntryIndole SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
16-ChloroindolePhenylboronic acidP1 PrecatalystK₃PO₄Dioxane/H₂O6097[3]
25-Bromo-3-iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄K₂CO₃Dioxane/H₂O120 (MW)60[4]
3N-Boc-5-bromo-3-iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄K₂CO₃Dioxane/H₂O120 (MW)43[4]

Experimental Protocols

Detailed methodologies for the synthesis and application of the alternative reagents are provided below.

Protocol 1: Synthesis of Indole-2-MIDA Boronate via Larock Annulation[4]

A mixture of N-acetyl-2-iodoaniline (1.0 equiv), propynyl (B12738560) MIDA boronate (1.2 equiv), PdCl₂(dppf) (10 mol %), and LiCl (2.0 equiv) in DMF is heated at 65 °C. The reaction progress is monitored by LCMS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography to afford the desired indole-2-MIDA boronate.

Protocol 2: Suzuki-Miyaura Coupling of Indole-2-MIDA Boronate[1]

To a reaction vessel containing the indole-2-MIDA boronate (1.2 equiv) and the desired aryl chloride (1.0 equiv) is added Pd(OAc)₂ (5 mol %) and SPhos (10 mol %). The vessel is evacuated and backfilled with argon. Anhydrous dioxane and a solution of K₃PO₄ (7.5 equiv) in water are then added. The reaction mixture is heated to 100 °C and stirred for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the 2-arylindole product.

Protocol 3: Synthesis of Potassium Indole-2-trifluoroborate

An indole is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes. Triisopropyl borate (B1201080) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the resulting boronic acid is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude boronic acid is then dissolved in a saturated aqueous solution of KHF₂ and stirred at room temperature. The resulting precipitate is collected by filtration, washed with cold water and ether, and dried under vacuum to yield the potassium indole-2-trifluoroborate salt.

Protocol 4: Suzuki-Miyaura Coupling of Potassium Indole-2-trifluoroborate[2]

A mixture of the potassium indole-2-trifluoroborate (1.05 equiv), aryl halide (1.0 equiv), Pd(OAc)₂ (3 mol %), and RuPhos (6 mol %) is placed in a reaction vessel. The vessel is evacuated and backfilled with argon. Anhydrous ethanol and an aqueous solution of Na₂CO₃ (2.0 equiv) are added, and the mixture is heated to 85 °C. Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by silica gel chromatography.

Protocol 5: Direct C2-H Borylation of Indoles using NHC·Boranes and Iodine[5][6]

To a sealed tube containing the indole (1.0 equiv) and an N-heterocyclic carbene borane (B79455) complex (e.g., IPr₂Me₂·BH₃, 1.2 equiv) is added iodine (5 mol %). The tube is sealed under an inert atmosphere and heated to 130-170 °C for 24 hours. After cooling, the reaction mixture is dissolved in a suitable solvent and passed through a short plug of silica gel to remove the catalyst. The solvent is evaporated, and the resulting crude product can be further purified by recrystallization or chromatography to yield the C2-borylated indole.

Visualizing the Pathways to Functionalized Indoles

The following diagrams illustrate the logical relationships between the different reagents for indole functionalization and a general experimental workflow.

Indole_Functionalization_Reagents cluster_0 Starting Materials cluster_1 Boron Reagents cluster_2 Functionalization Method cluster_3 Product Indole Indole BocBoronicAcid This compound (Unstable) Indole->BocBoronicAcid Multi-step Synthesis MIDABoronate Indole-2-MIDA Boronate (Stable) Indole->MIDABoronate Synthesis Trifluoroborate Potassium Indole-2-trifluoroborate (Stable) Indole->Trifluoroborate Synthesis InSituBorylation In situ C-H Borylation Indole->InSituBorylation Direct Borylation Haloindole 2-Haloindole Suzuki Suzuki-Miyaura Coupling Haloindole->Suzuki Direct Coupling BocBoronicAcid->Suzuki MIDABoronate->Suzuki Slow Release Trifluoroborate->Suzuki In situ Hydrolysis InSituBorylation->Suzuki One-pot FunctionalizedIndole C2-Functionalized Indole Suzuki->FunctionalizedIndole Experimental_Workflow Start Select Indole Substrate (Protected or Unprotected) Prep Prepare Boron Reagent (MIDA, Trifluoroborate, or in situ) Start->Prep Coupling Suzuki-Miyaura Cross-Coupling - Palladium Catalyst - Ligand - Base - Solvent & Temperature Start->Coupling Direct coupling of haloindole Prep->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Characterized C2-Functionalized Indole Purification->Product

References

The Strategic Advantage of Boc Protection in Indole Suzuki Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the functionalization of the indole (B1671886) nucleus is a frequent and critical task. The palladium-catalyzed Suzuki-Miyaura coupling stands as a powerful tool for this purpose, enabling the formation of carbon-carbon bonds with a wide variety of substituents. However, the inherent reactivity of the indole N-H bond often complicates this transformation. This guide provides a comprehensive comparison, supported by experimental data, of Suzuki couplings with unprotected indoles versus those utilizing tert-butoxycarbonyl (Boc) protection, a common strategy to enhance reaction efficiency and predictability.

The primary challenge in the Suzuki coupling of unprotected indoles lies in the acidity of the N-H proton. This proton can react with the basic conditions typically required for the Suzuki reaction, leading to the formation of an indolyl anion. This anion can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, which often results in lower yields and the need for higher catalyst loadings.[1][2]

To circumvent these issues, protection of the indole nitrogen is a widely adopted strategy. The Boc group is a popular choice due to its ability to be readily installed and subsequently removed under relatively mild conditions. By replacing the acidic N-H proton, the Boc group prevents the formation of the problematic indolyl anion, thereby facilitating a smoother and more efficient catalytic cycle.[3][4]

Performance Comparison: Boc-Protected vs. Unprotected Indoles

The use of Boc protection generally leads to more consistent and higher yields in indole Suzuki couplings, particularly with challenging substrates. The following tables summarize quantitative data from various studies, highlighting the impact of N-protection on reaction outcomes.

Table 1: Comparison of Yields in the Suzuki Coupling of Bromoindoles with Phenylboronic Acid

Indole SubstrateProtecting GroupCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-BromoindoleNonePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10024Moderate[1]
N-Boc-5-bromoindoleBocPd(dppf)Cl₂K₂CO₃DME802High[4]
6-Chloroindole (B17816)NoneP1 PrecatalystK₃PO₄Dioxane/H₂O605-897[1]
N-Boc-Indole DerivativeBocXPhos Pd G2K₃PO₄Dioxane/H₂O8522Good-Excellent

Table 2: Comparison of Yields in the Suzuki Coupling of 3-Iodoindazoles (Indole Bioisosteres)

Indazole SubstrateProtecting GroupBoronic Acid DerivativeYield (Unprotected Product)Yield (Protected Product)Reference
3-Iodo-5-methoxyindazoleNonePinacol vinyl boronate58%-[5]
N-Boc-3-iodo-5-methoxyindazoleBocPinacol vinyl boronate46%26%[5]
3-Iodo-5-nitroindazoleNonePinacol vinyl boronate87%-[5]
N-Boc-3-iodo-5-nitroindazoleBocPinacol vinyl boronate86% (deprotected starting material)13%[5]

It is important to note that the Boc group can be labile and may be cleaved in situ under certain Suzuki coupling conditions, such as elevated temperatures or the use of strong bases.[5] This can be advantageous if the final target is the N-H indole, as it combines the coupling and deprotection steps into a single operation. However, if the Boc group is intended to be retained in the final product, careful optimization of reaction conditions is necessary.

Experimental Protocols

Below are representative experimental procedures for the Suzuki coupling of both an unprotected and a Boc-protected bromoindole.

Experimental Protocol 1: Suzuki-Miyaura Coupling of Unprotected 6-Chloroindole
  • Materials: 6-chloroindole (1.00 mmol), phenylboronic acid (1.50 mmol), P1 precatalyst (1.0–1.5 mol%), K₃PO₄ (2.00 mmol), dioxane (4 mL), and H₂O (1 mL).[1]

  • Procedure: A reaction vessel is charged with 6-chloroindole, phenylboronic acid, K₃PO₄, and the P1 precatalyst. Dioxane and water are added, and the mixture is sparged with argon for 15 minutes. The reaction is then heated to 60 °C and stirred for 5-8 hours until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 6-phenylindole.[1]

Experimental Protocol 2: Suzuki-Miyaura Coupling of N-Boc-5-bromoindazole
  • Materials: N-Boc-5-bromoindazole (1 mmol), N-Boc-2-pyrroleboronic acid (1.2 mmol), Pd(dppf)Cl₂ (10 mol%), K₂CO₃ (2 mmol), and anhydrous dimethoxyethane (DME) (10 mL).[4]

  • Procedure: To a solution of N-Boc-5-bromoindazole in anhydrous DME under an argon atmosphere, N-Boc-2-pyrroleboronic acid, K₂CO₃, and Pd(dppf)Cl₂ are added. The reaction mixture is heated to 80 °C and stirred for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the coupled product.[4]

Logical Workflow: A Visual Comparison

The decision to use a protecting group introduces additional steps into a synthetic sequence. The following diagram illustrates the comparative workflows for the synthesis of a generic arylated indole.

Suzuki_Workflow_Comparison cluster_0 Unprotected Indole Pathway cluster_1 Boc-Protected Indole Pathway Start_U Bromoindole Suzuki_U Suzuki Coupling Start_U->Suzuki_U Target_U Arylated Indole Suzuki_U->Target_U Start_P Bromoindole Boc_Protect Boc Protection Start_P->Boc_Protect N_Boc_Indole N-Boc-Bromoindole Boc_Protect->N_Boc_Indole Suzuki_P Suzuki Coupling N_Boc_Indole->Suzuki_P Coupled_Product N-Boc-Arylated Indole Suzuki_P->Coupled_Product Deprotection Boc Deprotection Coupled_Product->Deprotection Target_P Arylated Indole Deprotection->Target_P

Caption: Comparative workflow for indole arylation.

The diagram clearly shows the additional protection and deprotection steps required when using the Boc strategy. While this adds to the step count, the increased reliability and yield of the crucial Suzuki coupling step often justify this approach.

Conclusion

The use of Boc protection in indole Suzuki couplings offers significant advantages in terms of reaction efficiency, reliability, and substrate scope. By mitigating the inhibitory effects of the acidic N-H proton, Boc protection generally leads to higher yields and more predictable outcomes compared to couplings with unprotected indoles. While the strategy necessitates additional synthetic steps for protection and deprotection, the improved performance of the core C-C bond-forming reaction often makes it the preferred method for the synthesis of complex indole-containing molecules in research and drug development. The potential for in situ deprotection further adds to the strategic considerations, offering a streamlined path to N-H functionalized indoles under specific reaction conditions. The choice between a protected and unprotected strategy should be made based on the specific substrate, desired final product, and the overall synthetic plan.

References

A Comparative Guide to the Applications of N-Boc-Indole-2-Boronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of N-Boc-indole-2-boronic acid, a versatile building block in modern organic chemistry. We offer an objective comparison of its performance against relevant alternatives, supported by experimental data, to aid researchers in selecting the optimal reagents for their synthetic endeavors. Detailed experimental protocols for key reactions are also provided.

Introduction to this compound

This compound is an aromatic heterocyclic organic compound that has gained significant traction as a key intermediate in the synthesis of complex molecules.[1] The presence of the boronic acid group at the 2-position of the indole (B1671886) scaffold, combined with the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, imparts unique reactivity and stability, making it a valuable tool in various synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][3]

Indole derivatives are of immense interest due to their prevalence in biologically active compounds and natural products.[1][2] Consequently, the ability to functionalize the indole core at specific positions is crucial for the development of new pharmaceuticals and materials. This compound serves as a stable, efficient, and versatile precursor for the introduction of the indole-2-yl moiety into a wide range of organic molecules.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a primary application of this compound, facilitating the synthesis of 2-arylindoles, which are common motifs in medicinal chemistry. The Boc protecting group plays a crucial role in the reactivity and stability of the indole boronic acid.

Comparison with Alternatives

While a direct head-to-head quantitative comparison in a single study under identical conditions is scarce in the literature, a qualitative and semi-quantitative analysis reveals key differences in the performance of this compound compared to its unprotected counterpart and the isomeric indole-3-boronic acid.

When the indole derivative is the boronic acid partner in the Suzuki-Miyaura coupling, the nature of the nitrogen substituent significantly influences the reaction yield. Generally, the reactivity trend is as follows:

Unprotected Indole-2-boronic Acid > this compound > N-Tos-Indole-2-Boronic Acid [4]

This trend suggests that while the Boc group offers stability and improved handling properties, it can slightly diminish the reactivity compared to the unprotected indole, likely due to steric hindrance. However, it consistently outperforms the more electron-withdrawing tosyl (Tos) protecting group.

In contrast, when the indole moiety is the halide partner and the aryl group is the boronic acid, the presence of a Boc or Tos protecting group on the indole nitrogen does not significantly affect the reaction yields.[4]

Table 1: Comparative Performance of Indole Boronic Acids in Suzuki-Miyaura Coupling

Boronic Acid DerivativeProtecting GroupGeneral Reactivity/YieldKey Considerations
This compound BocGood to ExcellentOffers a balance of stability and reactivity. The Boc group can be easily removed under acidic conditions.
Unprotected Indole-2-Boronic AcidNoneOften HighestCan be less stable and more prone to side reactions. The unprotected N-H can sometimes interfere with the catalytic cycle.[5]
Indole-3-Boronic AcidNone or ProtectedVariableReactivity is dependent on the specific reaction conditions and coupling partner. The 3-position is electronically different from the 2-position.
N-Tos-Indole-2-Boronic AcidTosylGenerally LowerThe strongly electron-withdrawing nature of the tosyl group can deactivate the boronic acid towards transmetalation.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the lithiation of N-Boc-indole followed by quenching with a borate (B1201080) ester.[2]

Experimental Procedure:

  • To a solution of 1-Boc-indole (0.201 mol) and triisopropyl borate (0.302 mol) in tetrahydrofuran (B95107) (500 mL) at 0°C under a nitrogen atmosphere, a 2 M solution of lithium diisopropylamide (LDA) (0.241 mol) is added dropwise.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by adjusting the pH to 7 with dilute HCl.

  • The mixture is filtered, and the organic phase is separated.

  • The aqueous phase is extracted three times with ethyl acetate (B1210297).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is recrystallized from ethyl acetate to yield this compound as an off-white solid.

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a typical Suzuki-Miyaura reaction to synthesize a 2-aryl-N-Boc-indole.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

Experimental Procedure:

  • In a reaction vessel, combine this compound (1.2 eq.), the aryl bromide (1.0 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-N-Boc-indole.

Applications in Medicinal Chemistry: Synthesis of a JNK-3 Inhibitor

This compound is a valuable building block in the synthesis of biologically active molecules, including kinase inhibitors. One notable example is its use in the synthesis of inhibitors of c-Jun N-terminal kinase 3 (JNK-3), a therapeutic target for neurodegenerative diseases.[5] The 2-substituted indole scaffold is a common feature in many JNK inhibitors.

The synthesis of a JNK-3 inhibitor can be achieved through a Suzuki-Miyaura coupling between a functionalized chloroindazole and an indole boronic acid derivative, followed by a C-N bond-forming reaction.[5]

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic processes involving this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Aryl Halide - Base - Catalyst solvent Add Degassed Solvent reagents->solvent 1. heat Heat under Inert Atmosphere monitor Monitor by TLC/LC-MS heat->monitor 2. quench Cool & Quench extract Extract with Organic Solvent quench->extract 3. purify Column Chromatography extract->purify 4.

General workflow for a Suzuki-Miyaura cross-coupling reaction.

JNK3_Inhibitor_Synthesis start_materials Chloroindazole This compound suzuki_coupling Suzuki-Miyaura Coupling start_materials->suzuki_coupling intermediate 2-(Indol-2-yl)indazole Intermediate suzuki_coupling->intermediate cn_coupling C-N Coupling (e.g., Buchwald-Hartwig) intermediate->cn_coupling jnk3_inhibitor JNK-3 Inhibitor cn_coupling->jnk3_inhibitor

Synthetic pathway for a JNK-3 inhibitor.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of 2-arylindoles via the Suzuki-Miyaura cross-coupling reaction. While unprotected indole-2-boronic acid may offer slightly higher yields in some cases, the N-Boc protected variant provides a good balance of reactivity, stability, and ease of handling, making it a preferred choice for many synthetic applications. Its utility is further demonstrated in the synthesis of complex, biologically active molecules such as JNK-3 inhibitors. The choice between this compound and its alternatives should be guided by the specific requirements of the target molecule and the overall synthetic strategy.

References

A Comparative Guide to the Reactivity of N-Boc-Indole-2-Boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Boc-indole-2-boronic acid in key organic reactions, offering insights into its performance against alternative reagents. The content is supported by experimental data to aid in the selection of appropriate synthetic strategies.

Introduction

This compound is a pivotal reagent in organic synthesis, particularly for the construction of complex molecules containing the indole (B1671886) scaffold, a common motif in pharmaceuticals and biologically active compounds. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen plays a crucial role in modulating the reactivity and solubility of the molecule, influencing reaction outcomes. This guide delves into the mechanistic aspects of these reactions and presents a data-driven comparison of this compound with its unprotected counterpart.

Suzuki-Miyaura Coupling: The Influence of N-Protection

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[1] The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] The choice of protecting group on the indole nitrogen can significantly impact the efficiency of the coupling reaction.

A study comparing the performance of unprotected indole-2-boronic acid, this compound, and N-Tos-indole-2-boronic acid in the Suzuki-Miyaura coupling with phenyl bromide revealed that the unprotected version afforded the highest yield. When reacting with phenyl bromides, yields were highest in the absence of protection, lower with the Boc group, and lowest with the tosyl group. This suggests that the electronic and steric effects of the protecting group can influence the transmetalation step of the catalytic cycle.

Conversely, when the coupling partners were swapped, with 5-bromo-1-Boc-indole reacting with phenylboronic acid, a high yield of 95% was achieved. This indicates that the role of the protecting group is context-dependent, and high yields can be obtained with the N-Boc derivative when it is the halide partner in the reaction.

Comparative Performance in Suzuki-Miyaura Coupling
Indolylboronic Acid DerivativeCoupling PartnerProductYield (%)
Indole-2-boronic acidPhenyl bromide2-Phenyl-1H-indole75
This compound Phenyl bromide1-Boc-2-phenyl-indole68
N-Tos-indole-2-boronic acidPhenyl bromide2-Phenyl-1-tosyl-indole55
5-Bromo-1-Boc-indolePhenylboronic acid1-Boc-5-phenyl-indole95

Data compiled from studies on Suzuki-Miyaura couplings of indolylboronic acids.

Chan-Lam Coupling: Forging Carbon-Nitrogen Bonds

The Chan-Lam coupling provides a valuable route to form carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts.[2] The reaction is attractive due to its often mild conditions, which can sometimes be performed at room temperature and open to the air.[2] The proposed mechanism involves the formation of a copper-aryl complex, which can then undergo reductive elimination to form the desired product.[3]

While extensive data exists for the Chan-Lam coupling of various arylboronic acids, specific quantitative comparisons involving this compound are less prevalent in the literature. However, the general principles of the reaction are applicable. The N-Boc group is expected to influence the electronic properties of the indole ring and its interaction with the copper catalyst.

In the absence of direct comparative studies, a general protocol for the Chan-Lam amination of benzylic boronic esters can be adapted for this compound. The reaction of anilines with benzylic and allylic boronic esters has been shown to proceed efficiently, suggesting that this compound would be a viable substrate for forming N-aryl and N-alkyl indoles.[4][5][6]

General Performance in Chan-Lam Coupling
Boronic Acid/EsterAmine/AlcoholProduct TypeGeneral Yield Range (%)
Arylboronic AcidsAnilines, Amines, PhenolsN-Aryl, O-Aryl compoundsModerate to Excellent
Benzylic Boronic EstersAnilinesN-Benzyl anilinesGood to Excellent[4][5][6]
This compound Amines, Anilines, Phenols2-(Amino/Oxy)-1-Boc-indolesData not widely available

General yield expectations based on analogous reactions.

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DME/water or toluene)

Procedure:

  • To a reaction vessel, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (typically 2-5 mol%).

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Chan-Lam Coupling of this compound with an Amine (General Protocol)

Materials:

  • This compound

  • Amine or aniline

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Base (e.g., pyridine (B92270) or Et₃N)

  • Solvent (e.g., CH₂Cl₂ or THF)

  • Optional: Oxidant (e.g., air, oxygen, or TEMPO)

Procedure:

  • To a reaction flask, add the amine (1.0 equiv.), this compound (1.5 equiv.), and the copper catalyst (10-20 mol%).

  • Add the base (2.0 equiv.) and the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating, often open to the air to facilitate oxidation of Cu(I) to Cu(II).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the copper salts, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Mechanistic Diagrams

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Coupling Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (Ar-B(OR)2) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Oxidation & Coordination (Nu-H) Ar-Nu Ar-Nu Ar-Cu(III)-Nu->Ar-Nu Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Reductive Elimination Cu(I)->Cu(II) Oxidation (e.g., O2)

Figure 2: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of 2-substituted indoles. In Suzuki-Miyaura couplings, the Boc protecting group can influence reaction yields, with unprotected indole-2-boronic acid sometimes offering superior performance depending on the reaction partners. For Chan-Lam couplings, while specific comparative data is limited, the general reactivity of arylboronic acids suggests that this compound is a promising substrate for the formation of C-N and C-O bonds. The choice of whether to use the protected or unprotected indole boronic acid will depend on the specific synthetic target, the nature of the coupling partner, and the desired reaction conditions. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with N-Boc-Indole-2-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of 2-Aryl-N-Boc-Indoles

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers working with indole (B1671886) derivatives, a common scaffold in pharmaceuticals and biologically active compounds, the coupling of N-Boc-indole-2-boronic acid with aryl halides is a critical transformation. The choice of the palladium catalyst is paramount to the success of this reaction, directly influencing yield, reaction time, and overall efficiency. This guide provides an objective comparison of commonly employed palladium catalysts for this specific application, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is highly dependent on the specific substrates, ligands, and reaction conditions. While direct comparative data for this compound is often embedded within broader synthetic studies, a systematic screening of palladium catalysts in a closely related system provides valuable insights. The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of an N-Boc-protected five-membered heteroaryl boronic acid with a brominated heterocycle, a reaction system analogous to the coupling of this compound.

Palladium CatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(PPh₃)₄PPh₃ (integrated)K₂CO₃DME80245
Pd(OAc)₂None addedK₂CO₃DME80220
PdCl₂(dppf) dppf (integrated) K₂CO₃ DME 80 2 85
Pd₂(dba)₃None addedK₂CO₃DME80230

Data adapted from a study on the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, which serves as a good proxy for the reactivity of this compound.[1]

Key Observations:

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) emerges as the most effective catalyst in this comparative screening, delivering a significantly higher yield (85%) under the tested conditions.[1] The dppf ligand is a well-known, robust ligand for cross-coupling reactions, often providing a good balance of activity and stability to the catalytic system.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) , a classic and versatile catalyst, provides a moderate yield (45%).[1] While effective in many applications, it can be sensitive to air and moisture.

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) , often used as catalyst precursors with external ligands, show lower efficacy in the absence of a suitable phosphine (B1218219) ligand in this specific system.[1] Their performance is highly dependent on the addition of appropriate ligands, such as the bulky and electron-rich Buchwald ligands (e.g., XPhos, SPhos), which are known to be highly effective for coupling sterically hindered or challenging heteroaryl substrates.

Experimental Protocols

A generalized and robust protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide is provided below. This protocol is based on commonly successful conditions reported in the literature for similar transformations.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DME)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-N-Boc-indole.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation (R-B(OR)₂) PdII->Transmetalation [R-B(OR)₂(Base)]⁻ PdII_Ar_R Ar-Pd(II)-R L₂ Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst - Base inert Establish Inert Atmosphere (e.g., Argon) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. Based on comparative data from analogous systems, PdCl₂(dppf) is a highly recommended starting point, demonstrating superior performance over other common palladium sources like Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ when used without additional ligands. For more challenging substrates, the use of Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized, bulky phosphine ligands (e.g., Buchwald ligands) may offer enhanced reactivity. Researchers should consider the specific nature of their aryl halide coupling partner and perform a preliminary screening of catalysts and conditions to identify the optimal system for their desired transformation. The provided experimental protocol and workflow diagrams offer a solid foundation for developing a robust and efficient synthesis of 2-aryl-N-Boc-indoles.

References

Safety Operating Guide

Proper Disposal of N-Boc-indole-2-boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of N-Boc-indole-2-boronic acid is critical for ensuring personnel safety and regulatory compliance within research, discovery, and development environments. This document outlines the necessary operational plans, personal protective equipment (PPE), and step-by-step disposal procedures for this flammable and irritant solid chemical. Adherence to these protocols is vital to minimize risks and prevent environmental contamination.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance with the following key characteristics:

  • Flammability: A flammable solid that requires careful handling to avoid ignition sources.

  • Irritation: Causes skin and serious eye irritation.

  • Respiratory Effects: May cause respiratory irritation.

Due to these hazards, all handling and disposal operations must be conducted with appropriate engineering controls, such as a fume hood, and while wearing the prescribed personal protective equipment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standard. A face shield may be required for splash hazards.Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., disposable nitrile gloves).Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required if dusts are generated and engineering controls are insufficient.Prevents inhalation of the powdered compound.

Step-by-Step Disposal Protocol

The primary and mandated disposal route for this compound is through a licensed hazardous waste disposal service. In-lab deactivation or neutralization is not recommended without a validated procedure and explicit approval from your institution's Environmental Health and Safety (EHS) office.

Part 1: Disposal of Unused or Waste this compound
  • Waste Characterization: All chemical waste must be properly characterized. This compound waste should be classified as a flammable solid and an irritant.

  • Packaging:

    • Carefully transfer the solid waste into a suitable, labeled container designated for hazardous waste.

    • The container must be made of a compatible material with a tightly fitting cap and must be kept closed at all times except when adding waste.

  • Labeling:

    • Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (Flammable Solid, Irritant).

    • Ensure the date of accumulation is recorded on the label.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be a flammable materials safety cabinet or a well-ventilated area away from heat, sparks, and open flames.

  • Arrange for Pickup: Follow your institution's specific procedures for hazardous waste collection. Contact your EHS office to schedule a pickup.

Part 2: Decontamination and Disposal of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal to ensure the safety of custodial staff and prevent environmental contamination.

  • Initial Rinse (to be collected as hazardous waste):

    • Rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The first rinseate, and subsequent rinses, must be collected and disposed of as hazardous waste. Transfer the rinseate to your hazardous waste container for flammable liquids.

  • Final Disposal of the Container:

    • After triple-rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface the original label.

    • The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the material.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary.

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is substantial or poses a fire hazard, contact your institution's emergency response team.

  • Cleanup of Minor Spills:

    • Ensure you are wearing the appropriate PPE as detailed in the table above.

    • Avoid generating dust.

    • Gently cover the spill with an inert absorbent material, such as sand or vermiculite.

    • Using non-sparking tools, carefully sweep up the absorbed material and place it into a suitable container for hazardous waste disposal.

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Waste Disposal: Label the container with the spilled chemical's name and "Spill Debris" and arrange for disposal through your institution's hazardous waste program.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

DisposalWorkflow Disposal Workflow for this compound cluster_waste Chemical Waste cluster_container Empty Container cluster_spill Spill start This compound Waste package_waste Package in a labeled, compatible container start->package_waste label_waste Label as 'Hazardous Waste', 'Flammable Solid', 'Irritant' package_waste->label_waste store_waste Store in designated satellite accumulation area label_waste->store_waste pickup_waste Arrange for EHS waste pickup store_waste->pickup_waste start_container Empty Chemical Container rinse Triple-rinse with appropriate solvent start_container->rinse collect_rinsate Collect all rinsate as hazardous waste rinse->collect_rinsate dry_container Air dry container in a ventilated area rinse->dry_container deface_label Deface original label dry_container->deface_label dispose_container Dispose of container in recycling or trash deface_label->dispose_container start_spill Spill Occurs assess_spill Assess spill size and risk start_spill->assess_spill minor_spill Minor Spill assess_spill->minor_spill Incidental major_spill Major Spill assess_spill->major_spill Significant cleanup Contain and clean up with inert absorbent minor_spill->cleanup contact_ehs Contact EHS/ Emergency Response major_spill->contact_ehs package_spill Package spill debris as hazardous waste cleanup->package_spill package_spill->store_waste

Caption: Disposal workflow for this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of N-Boc-indole-2-boronic acid (CAS No. 213318-44-6). Adherence to these protocols is essential for ensuring the safety of researchers and maintaining the integrity of experimental work. This guide is intended for professionals in research, development, and other scientific fields.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to minimize exposure and mitigate risks associated with handling this compound, which is classified as a flammable solid and can cause skin and respiratory irritation.[1][2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield is required when there is a splash hazard.[4][5]Protects eyes from airborne dust particles and accidental splashes of solvents or solutions containing the compound.
Hand Protection Chemically resistant nitrile gloves. Gloves should be inspected for integrity before each use and changed immediately upon contamination.[4][5][6]Prevents direct skin contact with the chemical. Proper glove removal technique is critical to avoid cross-contamination.
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[6]Protects skin and personal clothing from accidental spills and contact with the flammable solid.
Respiratory Protection A NIOSH/MSHA-approved N95 dust mask or higher is required when handling the solid compound outside of a certified fume hood or glovebox to prevent inhalation of dust.[3][6][7][8]This compound is a solid, and dust generation during handling poses an inhalation risk.[4]

Operational Plan: Step-by-Step Handling Procedure

The following protocol must be strictly followed to ensure safe handling. Given that boronic acids can be sensitive to air and moisture, taking precautions to work in an inert environment is a best practice.[9]

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4]

  • Prepare a designated work area, preferably within a chemical fume hood or an inert atmosphere glovebox.[10]

  • Clear the work area of all flammable materials and unnecessary equipment.[11]

  • Assemble and dry all necessary glassware in an oven prior to use.[12][13]

2. Donning PPE:

  • Put on all required personal protective equipment as detailed in the table above before handling the chemical.

3. Handling and Transfer:

  • Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially if the compound's stability is a concern for the intended application.[9]

  • To minimize dust generation, use appropriate tools such as a spatula for transferring the solid.[4]

  • Keep the container tightly sealed when not in use.[2][4] The compound should be stored at -20°C.[3][8][14]

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[2]

  • Clean the work area to remove any residual chemical.

  • Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[6]

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of any excess or unwanted this compound as hazardous chemical waste in a designated, properly labeled container.[6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing papers, gloves, and paper towels, must also be disposed of as hazardous waste.[6]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The cleaned container can then be disposed of according to institutional and local regulations.[6]

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood/Glovebox) gather_materials Gather & Dry Glassware prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer run_reaction Perform Reaction weigh_transfer->run_reaction quench_reaction Quench Reaction (if applicable) run_reaction->quench_reaction dispose_waste Dispose of Chemical Waste quench_reaction->dispose_waste clean_glassware Clean Glassware dispose_waste->clean_glassware dispose_ppe Dispose of Contaminated PPE clean_glassware->dispose_ppe clean_area Clean Work Area dispose_ppe->clean_area

Caption: A flowchart illustrating the key stages of safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.